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  • Product: 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
  • CAS: 169828-12-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Introduction 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) escitalopram. The efficient...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the selective serotonin reuptake inhibitor (SSRI) escitalopram. The efficient and scalable synthesis of this molecule is of paramount importance to the pharmaceutical industry. This technical guide provides a comprehensive exploration of the primary synthetic pathways to 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different routes. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Strategic Approaches to the Synthesis

The synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile can be broadly categorized into two strategic approaches:

  • Construction of the Acetonitrile Moiety on a Pre-formed Dihydroisobenzofuran Ring: This strategy focuses on first synthesizing the 1,3-dihydroisobenzofuran core and then introducing the cyanomethyl group at the 5-position.

  • Formation of the Dihydroisobenzofuran Ring from a Precursor already containing the Cyano-group or its Precursor: This approach involves cyclization of a suitably substituted benzene derivative to form the heterocyclic ring.

This guide will delve into the most scientifically sound and practically viable pathways within these strategies.

Pathway I: Synthesis via a Pre-formed Dihydroisobenzofuran Core

This is a highly convergent and widely employed strategy. The key is the efficient synthesis of a 5-substituted-1,3-dihydroisobenzofuran that can be readily converted to the target acetonitrile. A common and effective route involves the preparation of 5-hydroxymethyl-1,3-dihydroisobenzofuran, its conversion to a halomethyl derivative, and subsequent cyanation.

Logical Workflow for Pathway I

Pathway I Workflow A 5-Carboxyphthalide B 5-Hydroxymethyl-1,3-dihydroisobenzofuran A->B Reduction C 5-Chloromethyl-1,3-dihydroisobenzofuran B->C Chlorination D 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile C->D Cyanation Pathway II Workflow A 5-Carboxyphthalide B 5-Cyanophthalide A->B Chlorination & Amination/Dehydration C Diol Intermediate B->C Grignard Reactions D Citalopram Analogue C->D Cyclization E 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile D->E Modification (hypothetical)

Exploratory

Literature review of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile and analogs

An In-depth Technical Guide to 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential Introduction The dihydrobenzofuran scaffold is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

The dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with significant biological activities. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive review of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile and, more broadly, its analogs, focusing on their synthesis, biological evaluation, and potential as drug candidates. While specific literature on 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is limited, the exploration of its analogs reveals a rich field of medicinal chemistry with diverse applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.

The Dihydrobenzofuran Core: A Scaffold of Interest

The 1,3-dihydro-2-benzofuran, also known as phthalan, core consists of a benzene ring fused to a five-membered dihydrofuran ring. This structure imparts a degree of conformational rigidity and specific electronic properties that are conducive to high-affinity binding with various biological targets. The substituent at the 5-position, in this case, an acetonitrile group, plays a crucial role in modulating the molecule's physicochemical properties and biological activity. The nitrile group can act as a hydrogen bond acceptor or be metabolized to other functional groups, offering a handle for further chemical modification.

Synthesis of 5-Substituted Dihydrobenzofuran Analogs

The synthesis of 5-substituted dihydrobenzofuran analogs can be achieved through several synthetic routes. A common strategy involves the construction of the dihydrobenzofuran core followed by the introduction of the desired substituent at the 5-position.

General Synthetic Approach

One prevalent method for the synthesis of the dihydrobenzofuran skeleton involves the cyclization of an appropriately substituted ortho-xylene derivative. For the synthesis of 5-substituted analogs, a common starting material is 2,5-dimethylbenzenesulfonyl chloride or a similar compound.

A representative synthetic scheme for a 5-substituted dihydrobenzofuran analog is outlined below:

A 2,5-Dimethylbenzenesulfonyl chloride B 2,5-Dimethylbenzenesulfonamide A->B NH3 C 5-(Bromomethyl)-1,3-dihydro- 2-benzofuran B->C 1. NBS, AIBN 2. Reduction D 2-(1,3-dihydro-2-benzofuran- 5-yl)acetonitrile C->D NaCN

Figure 1: A potential synthetic route to 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Experimental Protocol: Synthesis of a 5-Substituted Dihydrobenzofuran Analog

The following is a representative, detailed protocol for the synthesis of a 5-substituted dihydrobenzofuran analog. This protocol is based on general methods found in the literature for the synthesis of similar compounds and should be adapted and optimized for specific target molecules.

Step 1: Bromination of the Dihydrobenzofuran Core

  • To a solution of 1,3-dihydro-2-benzofuran in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure to yield the crude 5-bromo-1,3-dihydro-2-benzofuran.

Step 2: Cyanation to Introduce the Acetonitrile Group

  • Dissolve the crude 5-bromo-1,3-dihydro-2-benzofuran in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Biological Activities and Therapeutic Potential of Dihydrobenzofuran Analogs

Analogs of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile have been investigated for a wide range of biological activities, highlighting the therapeutic potential of this scaffold.

Table 1: Reported Biological Activities of Dihydrobenzofuran Analogs
Biological Target/ActivityExample Compound(s)Therapeutic AreaReference
Monoamine Oxidase (MAO) InhibitionSafinamideParkinson's Disease
Acetylcholinesterase (AChE) InhibitionDonepezil (contains a related benzofuranone core)Alzheimer's Disease
Cannabinoid Receptor (CB1/CB2) ModulationVarious synthetic analogsPain, Inflammation
Serotonin Reuptake InhibitionCitalopram (a dihydrobenzofuran derivative)Depression
Mechanism of Action: A Case Study of Citalopram

Citalopram, a well-known antidepressant, is a selective serotonin reuptake inhibitor (SSRI) that contains a 5-cyano-substituted dihydrobenzofuran ring system. Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Vesicle synaptic_cleft Synaptic Cleft presynaptic_neuron->synaptic_cleft 5-HT Release SERT Serotonin Transporter (SERT) postsynaptic_receptor 5-HT Receptor synaptic_cleft->SERT 5-HT Reuptake synaptic_cleft->postsynaptic_receptor Binding citalopram Citalopram citalopram->SERT Inhibition

Figure 2: Simplified mechanism of action of Citalopram, a dihydrobenzofuran analog.

Structure-Activity Relationships (SAR)

The biological activity of dihydrobenzofuran analogs is highly dependent on the nature and position of substituents on both the aromatic and the dihydrofuran rings. For the 5-substituted analogs, the electronic and steric properties of the substituent at this position are critical.

  • The role of the 5-substituent: The acetonitrile group in the parent compound can be replaced with other electron-withdrawing or electron-donating groups to modulate the molecule's interaction with its biological target. For example, in the case of SSRIs, a cyano group at the 5-position has been shown to be important for high-affinity binding to the SERT.

  • Modifications of the dihydrofuran ring: Opening or altering the dihydrofuran ring can lead to a significant change in activity. The stereochemistry of substituents on this ring can also play a crucial role in target binding.

Future Perspectives

The dihydrobenzofuran scaffold remains a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on:

  • Novel Analogs: The synthesis and evaluation of novel analogs with diverse substitution patterns to explore new biological targets.

  • Target Identification: Elucidating the specific molecular targets of biologically active dihydrobenzofuran analogs.

  • Pharmacokinetic Optimization: Improving the drug-like properties of lead compounds to enhance their clinical potential.

Conclusion

While direct information on 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is not abundant in the public domain, the broader class of dihydrobenzofuran analogs represents a significant area of research in medicinal chemistry. The versatility of the dihydrobenzofuran scaffold allows for the generation of diverse molecular architectures with a wide range of biological activities. The continued exploration of these compounds holds promise for the development of new and effective treatments for a variety of diseases.

References

  • Safinamide: A review of its use in patients with Parkinson's disease. Drugs & Aging. [Link]

  • Donepezil: A review of its use in Alzheimer's disease. Drugs. [Link]

  • Recent advances in the development of cannabinoid CB2 receptor agonists. Current Medicinal Chemistry. [Link]

  • Citalopram: A review of its pharmacology, clinical efficacy, and tolerability in the treatment of depression. CNS Drug Reviews. [Link]

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile

Introduction: Unveiling a Key Pharmaceutical Intermediate 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile stands as a pivotal, yet often uncharacterized, intermediate in the synthesis of prominent pharmaceutical compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile stands as a pivotal, yet often uncharacterized, intermediate in the synthesis of prominent pharmaceutical compounds, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram[1][2]. The benzofuran and its dihydro-analogs are significant scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antidepressant, anticancer, and antioxidant properties. A thorough understanding of the physicochemical properties of this intermediate is paramount for researchers, scientists, and drug development professionals. It dictates crucial parameters for process optimization, formulation development, and ensuring the quality and stability of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive analysis of the known and predicted physicochemical properties of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, coupled with detailed, field-proven experimental protocols for their determination. The narrative is structured to not only present data but to also elucidate the underlying scientific principles that guide experimental design and interpretation, ensuring a robust and validated understanding of this important molecule.

Molecular Structure and Core Physicochemical Data

PropertyValueSource
Molecular Formula C₁₀H₉NOChemScene[3]
Molecular Weight 159.18 g/mol ChemScene[3]
CAS Number 169828-12-0ChemScene[3]
Predicted LogP 1.78288ChemScene[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

The predicted LogP value of 1.78288 suggests that 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile possesses a moderate degree of lipophilicity. This is a critical parameter in drug development as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Spectroscopic and Chromatographic Characterization: A Predictive Approach

In the absence of published experimental spectra, we can predict the key spectroscopic features of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile based on the characteristic signals of its constituent functional groups: the dihydrobenzofuran ring system and the acetonitrile moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dihydrobenzofuran ring, the methylene protons of the dihydrofuran ring, and the methylene protons of the acetonitrile group. The aromatic protons will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The two sets of methylene protons on the dihydrofuran ring (at positions 1 and 3) would likely present as triplets or more complex multiplets in the δ 4.5-5.5 ppm region, coupled to each other. The methylene protons of the acetonitrile group are expected to be a singlet around δ 3.7 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide insights into the carbon skeleton. Aromatic carbons will resonate in the δ 110-140 ppm region. The methylene carbons of the dihydrofuran ring are expected around δ 70-80 ppm. The methylene carbon of the acetonitrile group would likely appear around δ 20-30 ppm, and the nitrile carbon itself would be in the δ 115-125 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is predicted to exhibit the following characteristic absorption bands:

  • C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the nitrile group[4].

  • C-O-C Stretch: The ether linkage in the dihydrobenzofuran ring will likely show a strong absorption in the 1050-1150 cm⁻¹ region[5].

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, the molecular ion peak (M+) would be observed at m/z 159. The fragmentation pattern would likely involve the loss of the acetonitrile group and cleavage of the dihydrofuran ring.

Experimental Protocols for Physicochemical Characterization

To obtain accurate and reliable physicochemical data, rigorous and validated experimental protocols are essential. The following sections detail the methodologies for determining key parameters.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its determination.

Protocol: Shake-Flask Method for LogP Determination

  • Preparation of Saturated Solvents: Prepare mutually saturated n-octanol and water by stirring equal volumes of the two solvents together for 24 hours, followed by separation of the two phases.

  • Sample Preparation: Prepare a stock solution of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in the saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water phase (e.g., a 1:1 or 1:10 ratio depending on the expected LogP).

  • Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the analyte between the two phases. Allow the layers to separate completely.

  • Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices: The use of mutually saturated solvents is critical to prevent volume changes during the experiment that would affect the concentration measurements. The choice of the analytical technique (HPLC-UV) provides high sensitivity and specificity for quantifying the analyte in each phase.

LogP_Workflow A Prepare Mutually Saturated n-Octanol and Water B Prepare Stock Solution in Saturated n-Octanol A->B C Combine Stock Solution and Saturated Water A->C B->C D Shake to Equilibrate C->D E Separate Phases D->E F Analyze Concentration in Each Phase (HPLC-UV) E->F G Calculate P and LogP F->G

Caption: Workflow for pKa determination using potentiometric titration.

Stability Assessment

Stability studies are crucial to determine the shelf-life of a compound and its susceptibility to degradation under various environmental conditions.

Protocol: Forced Degradation Study

  • Sample Preparation: Prepare solutions of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in various media to test for degradation under different conditions:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Thermal: Store a solid sample and a solution at elevated temperatures (e.g., 60°C).

    • Photolytic: Expose a solution to UV light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours), taking aliquots at various time points.

  • Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.

  • Data Evaluation: Determine the rate of degradation under each condition and identify the major degradation products.

Causality Behind Experimental Choices: Forced degradation studies use stress conditions to accelerate the degradation process, allowing for the rapid identification of potential degradation pathways. A stability-indicating HPLC method is one that can separate the parent compound from all potential degradation products, ensuring accurate quantification.

Diagram: Stability Study Workflow

Stability_Workflow cluster_conditions Stress Conditions A Acidic (HCl) G Incubate and Sample at Time Intervals A->G B Basic (NaOH) B->G C Oxidative (H₂O₂) C->G D Thermal D->G E Photolytic (UV) E->G F Prepare Sample Solutions F->A F->B F->C F->D F->E H Analyze by Stability-Indicating HPLC G->H I Quantify Parent Compound and Degradation Products H->I J Evaluate Degradation Profile I->J

Caption: Workflow for a forced degradation stability study.

Conclusion: A Foundation for Further Research

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. While a lack of extensive published experimental data necessitates a predictive approach for some parameters, the provided protocols offer a robust framework for their empirical determination. A thorough characterization of this key intermediate is not merely an academic exercise; it is a critical component in the efficient and reliable manufacturing of life-saving pharmaceuticals like citalopram. The methodologies and insights presented herein are intended to empower researchers and drug development professionals to build upon this foundation, leading to a more complete understanding of this important molecule and facilitating the development of improved synthetic routes and formulations.

References

  • Chirality as a Patent Protection Policy—An Example with Citalopram. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Novel Crystalline Form Of Citalopram Intermediate. QuickCompany. Retrieved from [Link]

  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (n.d.). SciELO. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). Asian Journal of Chemistry. Retrieved from [Link]

  • Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025, March 10). MDPI. Retrieved from [Link]

  • Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). SpringerLink. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved from [Link]

  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C-NMR Spectral Data of Dihydrobenzofuran Moiety (1, 2 and Upunoside A). (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Intermediates for the preparation of citalopram and escitalopram. (n.d.). Google Patents.
  • Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved from [Link]

  • Chirality as a Patent Protection Policy—An Example with Citalopram. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Ethers. (n.d.). OpenStax. Retrieved from [Link]

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. (n.d.). PMC. Retrieved from [Link]

  • Chirality as a Patent Protection Policy—An Example with Citalopram. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. Retrieved from [Link]

  • Novel Crystalline Form Of Citalopram Intermediate. (n.d.). QuickCompany. Retrieved from [Link]

  • Process for the Preparation of Citalopram Intermediate. (2002, September 11). Google Patents.
  • 2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile. (n.d.). PubChemLite. Retrieved from [Link]

  • Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. (n.d.). A Research Article. Retrieved from [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. (2022, December 9). ResearchGate. Retrieved from [Link]

  • Synthesis of 1,3-Dihydro-2-benzofurans. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 2-(benzofuran-5-yl)acetonitrile. (n.d.). PubChemLite. Retrieved from [Link]

  • 1,3-Dihydroisobenzofuran. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. Retrieved from [Link]

  • Acetonitrile. (n.d.). Cheméo. Retrieved from [Link]

  • 2-(3-methyl-5-phenyl-2-benzofuran-1-yl)acetonitrile. (2025, September 29). Chemsrc. Retrieved from [Link]

  • 2-(1,3-Dioxoisoindolin-2-yl)acetonitrile. (2026, January 18). ResearchGate. Retrieved from [Link]

  • ACETONITRILE. (2025, July 23). Loba Chemie. Retrieved from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). University of California, Berkeley. Retrieved from [Link]

  • Common Organic Solvents: Table of Properties. (n.d.). Harvard University. Retrieved from [Link]

  • Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology. (2023, December 28). MDPI. Retrieved from [Link]

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Exploratory

Commercial Availability and Synthetic Utility of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile: A Technical Guide for Drug Development

Executive Summary In modern medicinal chemistry, the selection of optimal building blocks is paramount for navigating the complex multi-parameter optimization of lead compounds. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of optimal building blocks is paramount for navigating the complex multi-parameter optimization of lead compounds. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS: 169828-12-0), also known as 2-(1,3-dihydroisobenzofuran-5-yl)acetonitrile or phthalan-5-acetonitrile, has emerged as a highly versatile intermediate. By combining a conformationally restricted, oxygen-containing bicyclic core (phthalan) with a highly reactive nitrile handle, this compound serves as a critical junction in the synthesis of diverse therapeutic agents, ranging from targeted protein degraders (PROTACs) to novel diuretics.

As a Senior Application Scientist, I have compiled this whitepaper to provide an authoritative overview of this compound’s commercial availability, structural rationale, and field-proven synthetic workflows.

Physicochemical Profiling & Commercial Sourcing

Before integrating a building block into a scale-up route, it is critical to evaluate its physicochemical parameters and supply chain viability. The compound is commercially available from specialized chemical suppliers such as and American Elements, typically synthesized via the cyanation of the corresponding benzyl halide precursor.

The quantitative data and commercial specifications are summarized in the table below:

Property / SpecificationDetail
Chemical Name 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile
CAS Number 169828-12-0
Molecular Formula C10H9NO
Molecular Weight 159.18 g/mol
SMILES String N#CCC1=CC=C2C(=C1)COC2
Typical Commercial Purity ≥95% (Validated via NMR/HPLC)
Storage Conditions Sealed in dry, 2–8°C
HazMat Classification Cyanide/Nitrile derivative (Varies by jurisdiction)

Structural Rationale in Medicinal Chemistry (E-E-A-T)

The strategic incorporation of the 1,3-dihydroisobenzofuran (phthalan) ring system is not arbitrary; it is driven by specific structure-activity relationship (SAR) goals:

  • Metabolic Stability & Solubility : Compared to its carbocyclic analog (indane), the phthalan ring introduces an oxygen atom that acts as a hydrogen bond acceptor. This subtly lowers the lipophilicity (LogP) of the molecule, which frequently translates to improved aqueous solubility and a reduced propensity for off-target lipophilic binding.

  • The Nitrile Handle : The acetonitrile moiety is a highly malleable functional group. The strong electron-withdrawing nature of the cyano group acidifies the adjacent α -protons, allowing for facile deprotonation and subsequent alkylation. Furthermore, the nitrile itself can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or cyclized into a tetrazole bioisostere.

Because of these properties, this building block has been heavily cited in patent literature for the development of for cardiovascular diseases, for oncology, and for pulmonary arterial hypertension.

G Core 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile CAS: 169828-12-0 Alkylation α-Alkylation Core->Alkylation Reduction Nitrile Reduction Core->Reduction Hydrolysis Nitrile Hydrolysis Core->Hydrolysis ROMK ROMK Inhibitors (Diuretics) PROTAC PROTACs (AR Degraders) Endothelin Endothelin Antagonists (Sitaxentan Analogs) Alkylation->ROMK Reduction->PROTAC Hydrolysis->Endothelin

Caption: Synthetic pathways of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in drug discovery.

Key Synthetic Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, meaning that intrinsic checkpoints are built into the methodology to confirm success before proceeding to the next step.

Protocol A: α -Alkylation to Form a Spiro-Cyclopentyl Intermediate

Objective: Synthesize a sterically hindered spirocycle, a common motif in ROMK inhibitors. Causality: The nitrile group lowers the pKa of the α -protons, enabling complete deprotonation by a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LHMDS). The use of a di-halide electrophile (1,4-dibromobutane) drives a double alkylation cascade to form the cyclopentyl ring.

  • Preparation : Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon. Causality: LHMDS is highly moisture-sensitive; ambient water will protonate the base, prematurely halting the enolate formation.

  • Dissolution : Dissolve 10.0 mmol of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in 30 mL of anhydrous THF.

  • Deprotonation : Cool the solution to 0 °C. Add LHMDS (22.0 mmol, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes.

    • Self-Validation Check: Quench a 50 µL aliquot in D₂O. LC-MS analysis should show >95% deuterium incorporation at the α -position, confirming complete enolate formation.

  • Alkylation : Add 1,4-dibromobutane (10.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 12 hours.

  • Quenching : Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic buffer neutralizes excess base without risking the hydrolysis of the sensitive nitrile group.

  • Isolation : Extract with ethyl acetate (3 × 30 mL), dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

    • Self-Validation Check: ¹H-NMR must show the complete disappearance of the starting material's distinct α -proton singlet (~3.8 ppm).

Protocol B: LC-MS Analytical Validation

Objective: Confirm the purity and mass of the synthesized phthalan-nitrile derivatives. Causality: Reversed-phase chromatography effectively separates non-polar alkylated products from polar starting materials. Trifluoroacetic acid (TFA) is utilized as an ion-pairing agent to suppress the ionization of residual silanols on the stationary phase, thereby preventing peak tailing of basic impurities.

  • Sample Prep : Dissolve 1 mg of the purified compound in 1 mL of 50:50 Acetonitrile:Water.

  • Column Setup : Equilibrate an Agilent ZORBAX SB-C18 column (4.6 × 50 mm, 5 µm) at 40 °C.

  • Mobile Phase :

    • Solvent A: 0.05% TFA in HPLC-grade H₂O.

    • Solvent B: 0.05% TFA in HPLC-grade Acetonitrile.

  • Gradient Elution : Run a linear gradient from 10% B to 90% B over 4.0 minutes. Hold at 90% B for 1.0 minute. Flow rate: 1.0 mL/min.

  • Detection : Monitor UV absorbance at 210 nm and 254 nm. Simultaneously acquire ESI+ mass spectra (m/z 100–800).

    • Self-Validation Check: The target compound must exhibit a single sharp UV peak (>95% AUC) and a corresponding [M+H]⁺ mass peak.

G Sample Sample Prep MeCN/H2O HPLC RP-HPLC C18 Column Sample->HPLC Gradient Gradient Elution 0.05% TFA HPLC->Gradient Detection Detection UV & MS (ESI+) Gradient->Detection Analysis Data Analysis Purity >95% Detection->Analysis

Caption: Standard LC-MS analytical validation workflow for phthalan-nitrile derivatives.

References

  • Arvinas Operations, Inc. "Compounds and methods for the targeted degradation of androgen receptor".
  • Merck Sharp & Dohme Corp. "Inhibitors of the renal outer medullary potassium channel".
  • Daiichi Sankyo Company, Limited. "Sitaxentan derivative".

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 2-(1,3-dihydro-2-benzof...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, a key building block in medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust and efficient two-step process commencing with the preparation of the pivotal intermediate, 5-cyanophthalide, followed by a selective reduction of the lactone functionality. This guide is designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices, ensuring both reproducibility and a thorough understanding of the synthetic pathway. All protocols are supported by authoritative references to ensure scientific integrity.

Introduction

The 1,3-dihydro-2-benzofuran (also known as phthalan) scaffold is a privileged structure found in a variety of natural products and pharmacologically active molecules. Its unique conformational properties and ability to act as a bioisosteric replacement for other aromatic systems have made it an attractive moiety in the design of novel therapeutics. The title compound, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, serves as a versatile intermediate, with the nitrile group amenable to a wide range of chemical transformations for the construction of more complex molecular architectures. This guide provides a detailed protocol for its reliable synthesis.

Overall Synthetic Strategy

The synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is achieved via a two-step sequence. The first step involves the synthesis of 5-cyanophthalide from a suitable precursor. Subsequently, a selective reduction of the phthalide lactone is performed to yield the target dihydrobenzofuran ring system, while preserving the nitrile functionality.

Synthetic_Workflow 5-Bromophthalide 5-Bromophthalide 5-Cyanophthalide 5-Cyanophthalide 5-Bromophthalide->5-Cyanophthalide Step 1: Cyanation Target_Molecule 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile 5-Cyanophthalide->Target_Molecule Step 2: Selective Reduction

Caption: Overall synthetic workflow for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Part 1: Synthesis of 5-Cyanophthalide

The synthesis of the key intermediate, 5-cyanophthalide, can be efficiently achieved through the cyanation of 5-bromophthalide. This reaction, a variation of the Rosenmund-von Braun reaction, utilizes a copper(I) cyanide source to displace the aryl bromide.[1] The use of a polar, high-boiling solvent like N,N-dimethylformamide (DMF) is crucial for facilitating the reaction, which often requires elevated temperatures.

Protocol 1: Cyanation of 5-Bromophthalide

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Bromophthalide213.03102.13 g
Copper(I) Cyanide (CuCN)89.56121.07 g
N,N-Dimethylformamide (DMF)73.09-20 mL
Toluene92.14-For work-up
Saturated Sodium Chloride--For work-up
Anhydrous Magnesium Sulfate120.37-For drying

Experimental Procedure

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 5-bromophthalide (2.13 g, 10 mmol) and copper(I) cyanide (1.07 g, 12 mmol).

  • Solvent Addition: Add N,N-dimethylformamide (20 mL) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 150 °C under a nitrogen atmosphere and maintain vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of toluene and 50 mL of a 10% aqueous sodium chloride solution.

  • Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with 50 mL portions of toluene.

  • Washing: Combine the organic layers and wash with 50 mL of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 5-cyanophthalide can be purified by recrystallization from a suitable solvent such as acetic acid or ethanol to yield a white to off-white solid.

Causality and Experimental Choices:

  • Excess Copper(I) Cyanide: A slight excess of CuCN is used to ensure complete conversion of the starting material.

  • High Temperature and Polar Aprotic Solvent: The cyanation of an aryl halide is typically a slow reaction. The use of a high-boiling polar aprotic solvent like DMF helps to dissolve the reagents and facilitates the nucleophilic aromatic substitution by increasing the reaction rate.

  • Inert Atmosphere: A nitrogen atmosphere is used to prevent any potential side reactions that may occur in the presence of oxygen at high temperatures.

Part 2: Synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

The final step in the synthesis is the selective reduction of the lactone in 5-cyanophthalide to the corresponding cyclic ether (phthalan). It is critical to employ a reducing agent that does not affect the nitrile group. Borane complexes, such as borane-tetrahydrofuran (BH3·THF) or borane-dimethyl sulfide (BH3·SMe2), are excellent choices for this transformation.[2][3] These reagents are known to reduce carboxylic acids and their derivatives, including lactones, to the corresponding alcohols or ethers, while being unreactive towards nitriles under the same conditions.

Protocol 2: Selective Reduction of 5-Cyanophthalide

Materials and Reagents

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Cyanophthalide159.155796 mg
Borane-Tetrahydrofuran Complex (1 M in THF)-1515 mL
Anhydrous Tetrahydrofuran (THF)72.11-20 mL
Methanol32.04-For quenching
1 M Hydrochloric Acid (HCl)36.46-For work-up
Diethyl Ether74.12-For extraction
Saturated Sodium Bicarbonate Solution--For washing
Saturated Sodium Chloride Solution--For washing
Anhydrous Magnesium Sulfate120.37-For drying

Experimental Procedure

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-cyanophthalide (796 mg, 5 mmol) in anhydrous tetrahydrofuran (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add the 1 M solution of borane-tetrahydrofuran complex (15 mL, 15 mmol) to the cooled solution via a syringe.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (5 mL). Vigorous gas evolution (hydrogen) will be observed.

  • Acidification and Hydrolysis: After the gas evolution ceases, add 1 M hydrochloric acid (10 mL) and stir the mixture for 30 minutes to hydrolyze the borate esters.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (20 mL) and saturated sodium chloride solution (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile as a pure compound.

Causality and Experimental Choices:

  • Chemoselective Reductant: Borane is chosen for its ability to selectively reduce the lactone carbonyl group in the presence of a nitrile. Stronger reducing agents like lithium aluminum hydride would reduce both functional groups.[4][5]

  • Stoichiometry of Borane: An excess of the borane reagent is used to ensure the complete reduction of the lactone.

  • Anhydrous Conditions: Borane reagents react with water, so anhydrous conditions are necessary for the reaction to proceed efficiently.

  • Quenching and Work-up: The quenching with methanol is a critical step to safely destroy the excess reactive borane. The subsequent acidic work-up is necessary to hydrolyze the intermediate borate complexes and liberate the final product.

Characterization

The identity and purity of the intermediate and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., nitrile C≡N stretch, disappearance of the lactone C=O stretch).

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

Safety Precautions

  • Cyanide Compounds: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest. Have a cyanide poisoning antidote kit readily available.

  • Borane Reagents: Borane-tetrahydrofuran complex is flammable and reacts violently with water. Handle under an inert atmosphere and away from ignition sources.

  • Solvents: DMF, THF, and diethyl ether are flammable. Work in a well-ventilated area and avoid open flames.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • ZHEJIANG UNIV. Process for synthesizing 5-cyanophthalide. CN1962635A, May 16, 2007.
  • Pathy, K. S.; Shetty, S. K.; Vinodpaleria, D.
  • Pevarello, P.; Vulpetti, A.; Vianello, P. Process for the preparation of 5-cyanophthalide and intermediates useful therein. EP1321464A1, June 25, 2003.
  • PrepChem. Synthesis of benzofuran-5-acetonitrile. [Link]

  • Petersen, H.; Nielsen, P. D. Method for the preparation of 5-cyanophthalide. US6392060B2, May 21, 2002.
  • Aldifar, H.; Darwish, K. M.; Baaue, B. S. Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. J Pharm Drug Res. 2019.
  • Majumdar, K. C.; Chattopadhyay, B. Total synthesis of natural products containing benzofuran rings. RSC Adv.2017, 7, 23625-23666.
  • Kishor, M. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. J. Chem. Pharm. Res.2017, 9, 210-220.
  • Li, J.; Wang, Y.; Zhang, J. Synthesis of 5-bromo phthalide. CN1634906A, July 6, 2005.
  • Gaset, A.; Rigal, L.; Lemaire, M. Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural. J. Agric. Food Chem.2014, 62, 476-480.
  • Allery-Chemistry. Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). YouTube, September 23, 2022. [Link]

  • Organic Chemistry Portal. Synthesis of phthalides. [Link]

  • Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

  • Farenhorst, E. Process for producing n-chloromethyl phthalimide. SU975709A1, November 23, 1982.
  • Yao, T.; Yue, D.; Larock, R. C. Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Org. Synth.2014, 91, 283-292.
  • MaChemGuy. Nucleophilic substitution reactions with cyanide. YouTube, May 10, 2015. [Link]

  • Clark, J. E. Substitution Reactions Involving Cyanide Ions. Chemistry LibreTexts, January 22, 2023.
  • Wang, Z. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, 2023.
  • Organic Chemistry Portal. Borane Reagents. [Link]

  • Soderberg, T. Reductions of Acyl Compounds Using Hydrides. In Introduction to Organic Chemistry; 2022.
  • Organic Chemistry Portal. Lithium Aluminum Hydride. [Link]

  • ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. [Link]

  • Petersen, H. Method for the preparation of 5-carboxyphthalide. Semantic Scholar, 2000.
  • Wang, X.; Liu, Y.; Chen, J.; Zhang, J. A Concise Synthesis of 2-(2-Hydroxyphenyl)acetonitriles via the o-Quinone Methides Generated from 2-(1-Tosylalkyl)phenols. Chin. J. Chem.2014, 32, 893-897.
  • Niddam, V.; Pilarski, G.; Shabat, D. Process for the preparation of 5-bromophthalide. WO2004089924A1, October 21, 2004.

Sources

Application

Purification of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile by column chromatography

Title : Application Note: Preparative Purification of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile by Flash Column Chromatography Introduction & Rationale The compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Preparative Purification of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile by Flash Column Chromatography

Introduction & Rationale

The compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a pivotal synthetic intermediate in the production of blockbuster selective serotonin reuptake inhibitors (SSRIs) such as citalopram and escitalopram[1]. During its synthesis, crude reaction matrices typically contain a spectrum of structurally related impurities, including unreacted starting materials, over-alkylated byproducts, and highly polar diol intermediates[2]. Because these impurities can severely disrupt downstream catalytic steps and compromise the enantiomeric purity of the final active pharmaceutical ingredient (API), rigorous isolation is mandatory.

While industrial-scale processes may eventually employ crystallization, flash column chromatography remains the gold standard in process development and preparative-scale isolation due to its high resolution and adaptability. This application note outlines a self-validating, highly optimized flash chromatography protocol designed to yield the target nitrile at >99.5% purity.

Principles of Separation & Causality

Stationary Phase Selection: The protocol utilizes standard normal-phase silica gel with a particle size of 40–63 µm (230–400 mesh). As originally established by W.C. Still in 1978[3], this specific particle distribution provides the optimal thermodynamic balance. Particles larger than 63 µm result in poor theoretical plate counts (low resolution), whereas particles smaller than 40 µm do not significantly improve resolution but drastically increase column backpressure, risking column rupture or flow channeling.

Mobile Phase & Elution Strategy: The target molecule features a moderately polar nitrile group and an isobenzofuran ether linkage. A binary solvent system of Hexanes (non-polar) and Ethyl Acetate (polar hydrogen-bond acceptor) provides excellent selectivity[4]. We employ a step-gradient approach. Isocratic elution often leads to band broadening for later-eluting compounds; by starting at 9:1 Hexane:EtOAc, we rapidly elute non-polar hydrocarbon impurities. Stepping to 8:2 Hexane:EtOAc sharply elutes the target compound, while highly polar diol impurities remain strongly adsorbed to the baseline[2].

Self-Validating Design: To ensure trustworthiness, this protocol incorporates a "2D-TLC Stability Check" prior to loading to verify that the nitrile does not degrade on the acidic silica surface, and a rigorous HPLC quantitative assay post-elution to validate fraction pooling.

Workflow Visualization

Workflow A 1. Crude Mixture 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile B 2. Pre-column Validation (2D-TLC Stability Check) A->B Quality Check C 3. Dry Loading (Adsorption on 40-63 µm Silica) B->C Confirmed Stable D 4. Gradient Elution (Hexane : EtOAc) C->D Pressurize to 10-15 psi E 5. Fraction Collection (Volume = 0.5 x Column Radius³) D->E Continuous Flow F 6. Post-elution Validation (HPLC Purity >99.5%) E->F Pool Pure Fractions

Figure 1: Self-validating flash chromatography workflow for intermediate purification.

Quantitative Data Presentation

Table 1: Mobile Phase Optimization (TLC Data)

Solvent System (Hexane:EtOAc) Rf (Non-Polar Impurities) Rf (Target Nitrile) Rf (Polar Diols) Resolution Quality
95:5 0.65 0.10 0.00 Poor (Target retained)
90:10 0.80 0.22 0.00 Excellent (Loading phase)
80:20 0.95 0.35 0.05 Optimal (Elution phase)

| 50:50 | 1.00 | 0.85 | 0.40 | Poor (Co-elution risk) |

Table 2: Preparative Column Scaling Parameters

Crude Mass (g) Silica Mass (g) Column Diameter (mm) Fraction Size (mL) Flow Rate (mL/min)
1.0 30 20 15 10
5.0 150 40 50 25

| 10.0 | 300 | 60 | 100 | 40 |

Detailed Step-by-Step Protocol

Phase 1: Pre-Column Validation (2D-TLC)
  • Spot the crude mixture in the bottom-left corner of a 5x5 cm silica gel TLC plate.

  • Develop the plate in 8:2 Hexane:EtOAc. Dry the plate completely.

  • Rotate the plate 90 degrees and develop again in the same solvent system.

  • Validation Checkpoint : If the target compound forms a single spot on the diagonal, it is stable on silica. If off-diagonal smearing occurs, the compound is degrading, and the silica must be deactivated with 1% triethylamine (TEA) prior to column packing[5].

Phase 2: Column Packing (Slurry Method)

Causality: Slurry packing ensures a homogeneous stationary phase bed. Dry packing without vacuum often traps microscopic air bubbles, which cause flow channeling and destroy resolution[6].

  • Secure a glass column (e.g., 40 mm diameter for 5 g crude) perfectly vertically.

  • Mix 150 g of silica gel (40-63 µm) with 300 mL of 9:1 Hexane:EtOAc in an Erlenmeyer flask to form a smooth slurry.

  • Pour the slurry into the column in a single, continuous motion.

  • Apply positive air pressure (10–15 psi) to pack the bed tightly[7]. Never allow the solvent level to drop below the top of the silica bed[6].

  • Add a 1 cm protective layer of washed sea sand to the top of the bed to prevent mechanical disturbance during solvent addition[8].

Phase 3: Sample Loading (Dry Loading)

Causality: 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile often presents as a viscous oil that is poorly soluble in the non-polar starting eluent (9:1 Hexane:EtOAc). Wet loading would result in precipitation at the column head, causing severe band tailing. Dry loading pre-adsorbs the compound, ensuring a perfectly flat, narrow injection band[7].

  • Dissolve 5.0 g of the crude mixture in 20 mL of dichloromethane (DCM).

  • Add 10 g of dry silica gel to the solution.

  • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully pour the dry powder onto the sand layer of the prepared column. Tap the column gently to level the powder.

  • Add a second 1 cm layer of sand on top of the loaded sample.

Phase 4: Gradient Elution & Fraction Collection
  • Carefully add 200 mL of 9:1 Hexane:EtOAc to the column reservoir.

  • Apply air pressure to achieve a flow rate of ~25 mL/min[7].

  • Collect 50 mL fractions in numbered test tubes.

  • After 500 mL of the 9:1 mixture has passed (eluting non-polar impurities), switch the mobile phase to 8:2 Hexane:EtOAc to elute the target nitrile.

  • Validation Checkpoint : Monitor fractions via TLC (UV detection at 254 nm). The target compound will elute when the 8:2 solvent front reaches the bottom of the column.

ElutionLogic Silica Silica Gel Bed (Stationary Phase) NonPolar Non-Polar Impurities (Over-alkylated) Silica->NonPolar 9:1 Hexane:EtOAc (Weak Elution) Target Target Nitrile (Rf ~ 0.35) Silica->Target 8:2 Hexane:EtOAc (Moderate Elution) Polar Polar Impurities (Diol derivatives) Silica->Polar 1:1 Hexane:EtOAc (Strong Elution)

Figure 2: Step-gradient elution logic separating the target nitrile from reaction impurities.

Phase 5: Post-Elution Validation & Recovery
  • Pool all fractions containing the pure target compound (single spot on TLC, Rf = 0.35 in 8:2 Hexane:EtOAc).

  • Concentrate the pooled fractions under reduced pressure using a rotary evaporator (water bath at 40°C).

  • Validation Checkpoint : Analyze the final concentrated product via HPLC (C18 column, UV detection at 239 nm) to confirm >99.5% purity before proceeding to the next synthetic step (e.g., Grignard reaction for citalopram synthesis).

Troubleshooting

  • Cracked Silica Bed: Caused by the column running dry or excessive heat of adsorption during solvent mixing. Solution: Always pre-mix gradient solvents before adding them to the column. Never let the solvent level fall below the top sand layer[6].

  • Target Compound Tailing: Caused by active acidic sites on the silica gel interacting with the nitrile or ether oxygen. Solution: Add 1% Triethylamine to the mobile phase to neutralize acidic silanol groups[5].

  • Co-elution with Impurities: Caused by overloading the column or using a solvent system that is too polar too quickly. Solution: Adhere strictly to the 1:30 crude-to-silica mass ratio (Table 2) and ensure a slow, controlled gradient transition[9].

Sources

Method

Advanced Medicinal Chemistry Applications of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Mechanistic Rationale: The Phthalan Core in Drug Discovery As medicinal chemists continue to explore novel chemical space, the 1,3-dihydroisobenzofuran (phthalan) structural motif has emerged as a privileged scaffold[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The Phthalan Core in Drug Discovery

As medicinal chemists continue to explore novel chemical space, the 1,3-dihydroisobenzofuran (phthalan) structural motif has emerged as a privileged scaffold[1]. It is most notably recognized as the core pharmacophore in the selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram[2]. The phthalan core provides a unique combination of lipophilicity and three-dimensional vectorization, allowing substituents to project into deep hydrophobic pockets of monoamine transporters and G-protein coupled receptors (GPCRs)[3].

Unlike standard flat phenyl rings, the oxygen-containing bicyclic system of phthalan improves aqueous solubility while maintaining a rigid framework that restricts the conformational entropy of attached pharmacophores[1]. Within this context, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS: 169828-12-0) serves as an exceptionally versatile synthetic intermediate[4].

The acetonitrile group (-CH₂CN) acts as a trifunctional handle, allowing researchers to diverge a single building block into three distinct pharmacological trajectories:

  • Alpha-Alkylation : The acidic alpha-protons allow for the installation of steric bulk to block metabolic oxidation.

  • Reduction : Conversion to a primary amine yields a phenethylamine bioisostere.

  • Hydrolysis : Conversion to an acetic acid derivative provides a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) or ester-based prodrugs.

Synthetic Divergence & Workflows

The following workflow illustrates the strategic divergence of the core building block into three distinct medicinal chemistry applications.

G A 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (Core Building Block) B Alpha-Alkylation (Spirocyclopropanation) A->B 1,2-dibromoethane NaH, DMF C Nitrile Reduction (Primary Amine) A->C LiAlH4 THF, 0°C to RT D Nitrile Hydrolysis (Acetic Acid) A->D KOH, EtOH/H2O Reflux B1 Conformationally Restricted Pharmacophore B->B1 C1 GPCR Ligand (Phenethylamine Bioisostere) C->C1 D1 NSAID Scaffold / Prodrug Handle D->D1

Workflow for the synthetic divergence of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Experimental Protocols & Causality

As a Senior Application Scientist, I emphasize that successful library synthesis relies on understanding the why behind the reagents, not just the how. The protocols below are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Alpha-Spirocyclopropanation (Conformational Restriction)

This protocol installs a cyclopropane ring at the alpha position of the nitrile, a common strategy to increase metabolic stability by blocking CYP450 oxidation at the benzylic position.

  • Mechanistic Rationale : The alpha-protons of the acetonitrile moiety are significantly acidic (pKa ~25) due to the electron-withdrawing cyano group. Sodium hydride (NaH) in N,N-dimethylformamide (DMF) provides a highly basic, polar aprotic environment. DMF poorly solvates the resulting carbanion, maximizing its nucleophilicity for the double S_N2 displacement of 1,2-dibromoethane.

  • Step-by-Step Methodology :

    • Charge a flame-dried flask with NaH (60% dispersion in mineral oil, 2.5 equiv) and purge with anhydrous N₂. Wash with hexanes to remove mineral oil.

    • Suspend the NaH in anhydrous DMF (0.2 M relative to substrate) and cool to 0 °C.

    • Dropwise, add a solution of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (1.0 equiv) and 1,2-dibromoethane (1.2 equiv) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench carefully with saturated aqueous NH₄Cl at 0 °C, extract with EtOAc, wash the organic layer with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Validation & Quality Control : The success of this reaction is confirmed by ¹H-NMR (appearance of a 4H multiplet at ~1.2–1.5 ppm corresponding to the cyclopropane protons) and the disappearance of the benzylic -CH₂- singlet at ~3.7 ppm.

Protocol B: Chemoselective Nitrile Reduction (Phenethylamine Bioisostere)

This protocol yields 2-(1,3-dihydro-2-benzofuran-5-yl)ethan-1-amine, a highly valuable precursor for CNS active compounds.

  • Mechanistic Rationale : The choice of Lithium Aluminum Hydride (LiAlH₄) over catalytic hydrogenation (e.g., H₂/Pd-C) is deliberate and critical. The 1,3-dihydroisobenzofuran core contains benzylic ether linkages that are highly susceptible to hydrogenolysis under palladium catalysis, which would inadvertently cleave the ring to yield an ortho-methyl benzyl alcohol byproduct. LiAlH₄ selectively reduces the nitrile to the primary amine while preserving the delicate phthalan core.

  • Step-by-Step Methodology :

    • Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.1 M) under N₂ at 0 °C.

    • Slowly add a solution of the nitrile substrate (1.0 equiv) in THF to control the exothermic evolution of hydrogen gas.

    • Reflux the mixture for 4 hours.

    • Cool to 0 °C and perform a Fieser-Fieser quench: Add x mL water, x mL 15% NaOH, and 3x mL water (where x is the mass of LiAlH₄ in grams).

    • Filter the resulting granular aluminum salts through Celite, wash with hot THF, and concentrate the filtrate.

  • Validation & Quality Control : IR spectroscopy will show the complete disappearance of the sharp C≡N stretching frequency at ~2250 cm⁻¹ and the appearance of broad N-H stretches at ~3300-3400 cm⁻¹. LC-MS should reveal the expected [M+H]⁺ peak at m/z 164.2.

Protocol C: Base-Catalyzed Hydrolysis (NSAID Scaffold)

This protocol converts the nitrile to an acetic acid derivative, useful for synthesizing amide libraries or ester prodrugs.

  • Mechanistic Rationale : We strictly employ base-catalyzed hydrolysis rather than acidic conditions. The phthalan system is prone to ether cleavage and subsequent polymerization under strongly acidic conditions (e.g., refluxing HCl) due to the formation of a stabilized benzylic carbocation. Basic conditions completely circumvent this degradation pathway.

  • Step-by-Step Methodology :

    • Dissolve the nitrile (1.0 equiv) in a 1:1 mixture of Ethanol and 2M aqueous KOH.

    • Heat the mixture to reflux for 16 hours until the evolution of ammonia gas ceases.

    • Cool to room temperature and evaporate the ethanol under reduced pressure.

    • Wash the aqueous layer with diethyl ether to remove unreacted starting material.

    • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C to precipitate the carboxylic acid. Filter and dry under vacuum.

  • Validation & Quality Control : TLC will show the loss of the starting material spot. ¹H-NMR in DMSO-d₆ will display a broad singlet at ~12.2 ppm corresponding to the carboxylic acid proton.

Physicochemical Profiling

The strategic functionalization of the acetonitrile moiety predictably alters the physicochemical properties of the resulting pharmacophores. The table below summarizes the quantitative data for the derivatives, highlighting their suitability for different medicinal chemistry applications.

DerivativeMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBAPrimary Application
Base Acetonitrile 159.181.833.002Synthetic Intermediate
Spirocyclopropane 185.222.433.002Conformational Restriction
Primary Amine 163.221.235.222GPCR Ligand (CNS)
Acetic Acid 178.181.546.513NSAID / Prodrug Scaffold

(Note: TPSA = Topological Polar Surface Area; HBD = Hydrogen Bond Donors; HBA = Hydrogen Bond Acceptors. Values are calculated based on standard cheminformatics models).

References

  • Voskressensky, L. et al. "Recent Advances in Phthalan and Coumaran Chemistry." ChemistryOpen (2018). URL: [Link]

  • Banala, A. K. et al. "Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites." Journal of Medicinal Chemistry (2013). URL: [Link]

Sources

Application

Application Notes & Protocols: The Strategic Role of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile in Modern Pharmaceutical Synthesis

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, valued for its diverse biological activities including anti-tumor, antibacterial, and anti-depres...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, valued for its diverse biological activities including anti-tumor, antibacterial, and anti-depressant properties.[1] This document provides a detailed technical guide on the synthesis and application of a key benzofuran-containing intermediate, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. Primarily, this intermediate serves as a cornerstone in the industrial-scale synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram and its enantiomerically pure, more active form, Escitalopram. We will elucidate the synthetic pathways, provide step-by-step protocols, and discuss the critical process parameters and analytical validations necessary for successful implementation in a research and development setting.

Introduction: The Significance of the Benzofuran Core

The benzofuran ring system is a recurring structural feature in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic and steric properties allow it to interact with a wide range of biological targets, making it a valuable building block in drug discovery. Marketed drugs such as the antiarrhythmic Amiodarone and the antineoplastic Fruquintinib feature this core structure, highlighting its therapeutic importance.[2]

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile, while not a final drug product itself, represents a critical nexus in the synthesis of complex pharmaceutical ingredients. Its structure contains the essential dihydrobenzofuran moiety and a reactive acetonitrile group, which serves as a handle for further molecular elaboration. Its most prominent application is in the synthesis of Citalopram, where it is a precursor to the key diol intermediate that undergoes cyclization to form the final drug.[3][4]

Physicochemical Properties of the Intermediate

A clear understanding of the intermediate's physical and chemical properties is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 169828-12-0[5]
Molecular Formula C₁₀H₉NO[5]
Molecular Weight 159.18 g/mol [5]
Appearance Solid (typical)
SMILES N#CCC1=CC=C2C(=C1)COC2[5]
InChI Key XMZGPMWFOOVMGC-UHFFFAOYSA-N[6]
Storage Sealed in dry, 2-8°C[5]

Synthesis of the Core Intermediate Precursor: 5-Cyanophthalide

The most common and industrially viable route to Citalopram, and by extension, the utilization of the 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile core, begins with 5-cyanophthalide.[3][7][8] This starting material is crucial as it contains the necessary cyano group at the 5-position of the phthalide ring. An efficient synthesis of 5-cyanophthalide is paramount for the overall economy of the Citalopram manufacturing process.[9]

Workflow for 5-Cyanophthalide Synthesis

The following diagram illustrates a common synthetic route from 5-carboxyphthalide.

SynthesisWorkflow A 5-Carboxyphthalide B Activation (e.g., Thionyl Chloride) A->B SOCl₂ C Amidation (Ammonia) B->C NH₃ D Dehydration C->D Dehydrating Agent (e.g., POCl₃) E 5-Cyanophthalide D->E

Caption: Synthesis pathway from 5-carboxyphthalide to 5-cyanophthalide.

Protocol 1: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

This protocol describes a common laboratory-scale procedure. The conversion involves activating the carboxylic acid, followed by amidation and subsequent dehydration to yield the nitrile.

Expertise & Causality: The use of thionyl chloride (SOCl₂) is a standard and effective method for converting a carboxylic acid to a more reactive acid chloride. This intermediate is not isolated but is reacted in situ with ammonia to form the amide. The final dehydration step is critical; phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride are effective reagents for this transformation, converting the primary amide directly to the nitrile.

Materials & Reagents:

  • 5-Carboxyphthalide

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Ammonia (gas or solution in dioxane)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Procedure:

  • Acid Chloride Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 5-carboxyphthalide (1.0 eq) in anhydrous toluene. Add dimethylformamide (DMF, catalytic amount). Slowly add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to 70-80°C and stir for 2-3 hours until the reaction is complete (monitored by TLC or disappearance of starting material).

  • Amidation: Cool the reaction mixture to 0-5°C in an ice bath. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane slowly. Stir for 1 hour at this temperature. The formation of a precipitate (5-carbamoylphthalide) will be observed.

  • Dehydration to Nitrile: To the suspension from the previous step, slowly add phosphorus oxychloride (1.5 eq) while maintaining the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude 5-cyanophthalide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Self-Validation:

  • In-Process Control: Monitor the conversion at each stage using Thin Layer Chromatography (TLC).

  • Final Product Characterization: Confirm the identity and purity of the final 5-cyanophthalide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.

Application in Synthesis: From Intermediate to Citalopram

The pivotal role of the benzofuran acetonitrile core is demonstrated in its conversion to Citalopram. The synthesis starts from 5-cyanophthalide and proceeds through a diol intermediate, which is then cyclized. This "one-pot" or sequential Grignard addition is a well-established strategy.[3][7]

Overall Synthetic Workflow to Citalopram

The following diagram outlines the transformation from the key starting material, 5-cyanophthalide, to the final active pharmaceutical ingredient, Citalopram.

CitalopramSynthesis cluster_start Starting Material cluster_grignard Sequential Grignard Reactions cluster_intermediate Key Intermediate Formation cluster_final Final Steps A 5-Cyanophthalide B 1. Add 4-Fluorophenyl magnesium bromide A->B C 2. Add 3-(Dimethylamino)propyl magnesium chloride B->C D Diol Intermediate (Unstable, not isolated) C->D In-situ generation E Acid-Catalyzed Cyclization D->E H₂SO₄ / H₂O F Citalopram (Base) E->F G Salt Formation (e.g., with HBr) F->G H Citalopram Hydrobromide G->H

Caption: Multi-step synthesis of Citalopram from 5-cyanophthalide.

Protocol 2: Synthesis of Citalopram from 5-Cyanophthalide

This protocol details the sequential Grignard reactions and subsequent cyclization to form Citalopram. This process avoids the isolation of the potentially unstable diol intermediate.[3] For the synthesis of Escitalopram, a resolution of the diol intermediate or a later-stage chiral separation is required.[4][10]

Expertise & Causality: This synthesis is a classic example of nucleophilic addition to a lactone. The first Grignard reagent (4-fluorophenylmagnesium bromide) opens the lactone ring. The second Grignard reagent (3-(dimethylamino)propylmagnesium chloride) adds to the resulting ketone. The diol formed is then subjected to acidic conditions, which protonates one of the hydroxyl groups, allowing it to leave as water and facilitating a ring-closing reaction (cyclization) by the other hydroxyl group to form the dihydrobenzofuran ring system. An inert atmosphere is critical as Grignard reagents are highly reactive with atmospheric oxygen and moisture.

Materials & Reagents:

  • 5-Cyanophthalide

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal (for initiation)

  • 4-Fluorobromobenzene

  • 3-(Dimethylamino)propyl chloride

  • Tetrahydrofuran (THF), anhydrous

  • Sulfuric acid (H₂SO₄), aqueous solution

  • Toluene

  • Sodium hydroxide (NaOH) solution

  • Hydrogen bromide (HBr) in acetic acid or as a gas

Procedure:

  • Grignard Reagent 1 Preparation: In a flame-dried, three-neck flask under argon, add Mg turnings and a small crystal of I₂. Add a small portion of a solution of 4-fluorobromobenzene (1.1 eq) in anhydrous THF. Gentle heating may be required to initiate the reaction (indicated by color change and heat evolution). Once initiated, add the remaining 4-fluorobromobenzene solution dropwise, maintaining a gentle reflux. Stir for 1-2 hours after addition is complete.

  • First Addition: Cool the prepared Grignard reagent to 0°C. Add a solution of 5-cyanophthalide (1.0 eq) in anhydrous THF dropwise, keeping the temperature below 10°C. Stir for 1 hour.

  • Grignard Reagent 2 Preparation: In a separate, similar setup, prepare the second Grignard reagent from Mg turnings and 3-(dimethylamino)propyl chloride (1.2 eq) in anhydrous THF.

  • Second Addition: Transfer the freshly prepared 3-(dimethylamino)propylmagnesium chloride via cannula to the reaction mixture from step 2, again maintaining a low temperature (0-10°C). After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cyclization: Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of a dilute aqueous solution of sulfuric acid. This step is exothermic. After quenching, heat the mixture to 40-50°C for 2-4 hours to facilitate the cyclization of the diol intermediate.

  • Work-up and Isolation of Base: Cool the mixture to room temperature. Add toluene and basify the aqueous layer with a NaOH solution until the pH is >10. Separate the layers and extract the aqueous phase with toluene (2x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain crude Citalopram base as an oil.

  • Salt Formation and Purification: Dissolve the crude Citalopram base in a suitable solvent like acetone or isopropanol. Add a solution of hydrogen bromide (e.g., HBr in acetic acid) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold solvent, and dry under vacuum. The crude Citalopram hydrobromide can be recrystallized to achieve pharmaceutical-grade purity.

Self-Validation:

  • Reaction Monitoring: Use HPLC to monitor the consumption of 5-cyanophthalide and the appearance of the final product.

  • Purity Analysis: The purity of the final Citalopram HBr salt must be determined by HPLC (typically >99.5%).

  • Structural Confirmation: The structure should be confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy, and compared against a reference standard.

Concluding Remarks

2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile and its direct precursor, 5-cyanophthalide, are indispensable intermediates in the synthesis of the widely prescribed antidepressant Citalopram. The synthetic routes described herein, particularly the sequential Grignard addition and in-situ cyclization, represent an efficient and industrially scalable process. A thorough understanding of the reaction mechanisms, adherence to strict anhydrous and inert conditions, and robust in-process analytical controls are essential for ensuring a high-yield, high-purity synthesis of the final active pharmaceutical ingredient. The principles and protocols outlined in this guide provide researchers and drug development professionals with a solid foundation for working with this important class of pharmaceutical intermediates.

References

  • One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1. PubChem.
  • A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. PubMed.
  • Efficient asymmetric catalytic synthesis of antidepressant escitalopram. East China University of Science and Technology.
  • US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide. Google Patents.
  • Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications.
  • Process For Preparation Of 5 Cyanophthalide (Intermediate Of Citalopram). IP.com.
  • WO2003087081A1 - Process and intermediates for preparing escitalopram. Google Patents.
  • US20110092719A1 - Preparation of Escitalopram, Its Salts and Intermediates. Google Patents.
  • WO/2003/087081 PROCESS AND INTERMEDIATES FOR PREPARING ESCITALOPRAM. Patentscope.
  • 169828-12-0 | 2-(1,3-Dihydroisobenzofuran-5-yl)acetonitrile. ChemScene.
  • Synthesis of benzofuran-5-acetonitrile. PrepChem.com.
  • 2-(benzofuran-5-yl)acetonitrile (C10H7NO). PubChemLite.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry. WuXi AppTec.
  • Methods for the synthesis of benzofurans and the procedure described in this work. ResearchGate.
  • The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. ResearchGate.
  • [4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile. Sigma-Aldrich.
  • 2-(2,3-dihydro-1-benzofuran-5-yl)acetonitrile. PubChemLite.
  • Natural source, bioactivity and synthesis of benzofuran derivatives. PMC.
  • Benzofurans. American Elements.

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Method

Application Notes and Protocols for Screening 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile for Anticancer Activity

Abstract These application notes provide a comprehensive framework for the initial and in-depth screening of the novel compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile for potential anticancer activity. The benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive framework for the initial and in-depth screening of the novel compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile for potential anticancer activity. The benzofuran scaffold is a component of many biologically active compounds, with some derivatives showing promising anticancer properties.[1][2][3][4][5] This document outlines a logical, stepwise progression from broad cytotoxicity screening across a panel of cancer cell lines to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle arrest. Furthermore, it provides a protocol for preliminary in vivo evaluation using xenograft models. The described methodologies are grounded in established and widely accepted practices in preclinical drug discovery, ensuring the generation of robust and reliable data.

Introduction: Rationale and Screening Strategy

The discovery of novel, effective, and selective anticancer agents remains a paramount goal in pharmaceutical research. The benzofuran moiety is a privileged heterocyclic scaffold present in numerous natural and synthetic compounds with a wide range of biological activities.[1][3][4][5] The structural diversity and synthetic tractability of benzofuran derivatives make them attractive candidates for drug discovery programs. The specific compound, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, has been selected for screening based on its unique structural features, which may confer novel interactions with biological targets implicated in cancer progression.

The primary objective of this protocol is to systematically evaluate the anticancer potential of this compound. The screening process is designed as a hierarchical cascade, beginning with a broad assessment of cytotoxicity to identify sensitive cancer cell lines. Subsequent, more focused assays will then be employed to elucidate the underlying mechanism of action. This tiered approach ensures a cost-effective and scientifically rigorous evaluation, prioritizing resources for the most promising avenues of investigation.

Anticancer Screening Workflow Figure 1. Overall Anticancer Screening Workflow A Compound Preparation 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile B In Vitro Cytotoxicity Screening (MTT Assay) A->B Solubilize in DMSO C Determination of IC50 Values B->C Dose-response curves D Selection of Sensitive Cell Lines and Further Mechanistic Studies C->D Identify potent activity E Apoptosis Assay (Annexin V/PI Staining) D->E Investigate cell death mechanism F Cell Cycle Analysis (Propidium Iodide Staining) D->F Investigate cell proliferation effects G In Vivo Xenograft Model (Preliminary Efficacy) D->G If significant in vitro activity is observed E->G F->G H Data Analysis and Lead Candidate Progression G->H Tumor growth inhibition data

Caption: Figure 1 outlines the hierarchical approach to screening 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile for anticancer activity.

Data Presentation

The primary output of the initial cytotoxicity screening will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability.[6] This data should be compiled into a clear, tabular format for comparative analysis across different cell lines.

Table 1: Example Data Table for In Vitro Cytotoxicity of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
Cancer Cell Lines
MCF-7Breast48Data to be determined
A549Lung48Data to be determined
HCT116Colon48Data to be determined
HeLaCervical48Data to be determined
Normal Cell Line
HEK293Kidney48Data to be determined

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7][8][9] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[8] The intensity of the resulting color is directly proportional to the number of viable cells.[8]

Materials:

  • 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin/streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Harvest and count cells, then seed them into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining

To determine if the compound induces apoptosis (programmed cell death), an Annexin V/PI staining assay followed by flow cytometry is recommended.[11][12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]

Materials:

  • Sensitive cancer cell line(s) identified from the MTT assay

  • 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

  • Staining: Wash the cells twice with cold PBS. Resuspend the cell pellet in 1X Binding Buffer.[11]

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[11]

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

Apoptosis Detection by Annexin V/PI Staining Figure 2. Principle of Apoptosis Detection live Live Cell Phosphatidylserine (inner leaflet) Intact Membrane early_apoptosis Early Apoptotic Cell Phosphatidylserine (outer leaflet) Intact Membrane live->early_apoptosis Apoptotic Stimulus necrotic Necrotic Cell Phosphatidylserine (inner leaflet) Permeable Membrane live->necrotic Necrotic Stimulus live_stain Annexin V (-) PI (-) live->live_stain late_apoptosis Late Apoptotic/Necrotic Cell Phosphatidylserine (outer leaflet) Permeable Membrane early_apoptosis->late_apoptosis early_apoptosis_stain Annexin V (+) PI (-) early_apoptosis->early_apoptosis_stain late_apoptosis_stain Annexin V (+) PI (+) late_apoptosis->late_apoptosis_stain necrotic_stain Annexin V (-) PI (+) necrotic->necrotic_stain

Caption: Figure 2 illustrates the differential staining of cells with Annexin V and PI based on their apoptotic state.

Cell Cycle Analysis

To investigate if the compound affects cell cycle progression, flow cytometry analysis of propidium iodide (PI) stained cells is a standard method.[13] PI is a fluorescent dye that binds to DNA, and the amount of fluorescence is proportional to the DNA content.[13] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Materials:

  • Sensitive cancer cell line(s)

  • 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing and fix for at least 30 minutes at 4°C.[14]

  • Staining: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[14]

  • Resuspend the cells in a staining solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.[14]

In Vivo Xenograft Model

Should the compound demonstrate significant and selective in vitro anticancer activity, a preliminary in vivo efficacy study using a xenograft model is warranted.[15][16] Human tumor xenograft models are a cornerstone of preclinical anticancer drug development.[15][17]

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Selected cancer cell line with high in vitro sensitivity

  • 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile formulated for in vivo administration

  • Vehicle control

  • Positive control (a standard-of-care chemotherapeutic agent for the selected cancer type)

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Grouping: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, test compound, positive control).

  • Treatment Administration: Administer the test compound, vehicle, and positive control according to a predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth inhibition in the treated groups relative to the vehicle control group.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls.

  • In vitro assays: The use of both untreated and vehicle-treated controls is crucial to account for any effects of the solvent (DMSO) and to establish a baseline for cell viability, apoptosis, and cell cycle distribution. A positive control (a known anticancer drug) can also be included to validate the assay's performance.

  • In vivo studies: The inclusion of a vehicle control group is essential to determine the natural progression of tumor growth. A positive control group treated with a standard-of-care agent provides a benchmark for evaluating the efficacy of the test compound.

Conclusion

This comprehensive guide provides a robust framework for the systematic screening of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile for potential anticancer activity. By following this hierarchical approach, researchers can efficiently and reliably assess the compound's cytotoxic and mechanistic properties, paving the way for further preclinical development if promising activity is observed.

References

  • Cho, S.-Y., et al. (2016). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 32(3), 185-191. Available at: [Link]

  • Eurofins Discovery. (2023, April 7). In Vivo Oncology Models for Drug Discovery. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (2011). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Available at: [Link]

  • Perrone, G., et al. (2022). Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers in Oncology, 12, 981014. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Assay Genie. (2022, November 7). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Kovács, T., et al. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available at: [Link]

  • Aslantürk, Ö. S. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e272993. Available at: [Link]

  • Bio-protocol. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Altogen Labs. (2023, January 21). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Retrieved from [Link]

  • Zidar, N., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(3), 258-265. Available at: [Link]

  • Huszthy, P. C., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55099. Available at: [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). The MTT assay. In Cancer Cell Culture (pp. 237-245). Humana Press. Available at: [Link]

  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(5), 1-8. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Apoptosis Assays. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Submitting compounds and operational procedures for the NCI-60. Retrieved from [Link]

  • El-Sayed, R. A., et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 13(10), 1183-1206. Available at: [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • Boyd, M. R. (1997). The NCI In Vitro Anticancer Drug Discovery Screen. In Anticancer Drug Development Guide (pp. 23-42). Humana Press. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of benzofuran-5-acetonitrile. Retrieved from [Link]

  • Boyd, M. R., & Paull, K. D. (1995). Some practical considerations and applications of the National Cancer Institute in vitro anticancer drug discovery screen. Drug Development Research, 34(2), 91-109. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Shoemaker, R. H. (2006). The NCI's anticancer drug screening program may not be selecting for clinically active compounds. Nature Reviews Cancer, 6(10), 813-819. Available at: [Link]

  • Alwahsh, M., & Al-Omari, B. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. Available at: [Link]

  • Baaue, B. S., et al. (2019). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutics and Drug Research, 2(3), 120-123. Available at: [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472-28491. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Bursa Uludağ Üniversitesi. (n.d.). Investigation of anti-cancer activity of newly synthesized 2,4-pentadien-1-one derivative containing benzofuran in human lung and colon cancer cells. Retrieved from [Link]

  • Wang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28472-28491. Available at: [Link]

Sources

Application

Application Notes and Protocols for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in Materials Science

Forward-Looking Statement The following document outlines potential applications and detailed experimental protocols for the use of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in advanced materials science. It is impor...

Author: BenchChem Technical Support Team. Date: March 2026

Forward-Looking Statement

The following document outlines potential applications and detailed experimental protocols for the use of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in advanced materials science. It is important to note that while the benzofuran scaffold is a subject of considerable research in materials development, the specific applications for this particular derivative are an emerging area of exploration. The protocols and conceptual frameworks presented herein are based on established principles of organic materials chemistry and are intended to serve as a robust starting point for researchers and scientists. The versatile structure of this molecule, combining a benzofuran core with a reactive acetonitrile group, suggests significant potential as a building block for novel functional materials.

Introduction: A Versatile Building Block for Functional Materials

2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a bifunctional organic molecule featuring a dihydrobenzofuran moiety and a nitrile group. The benzofuran core is a well-established component in a variety of materials, including polymers and dyes for electronic applications.[1] The dihydro- form of the benzofuran ring offers greater flexibility compared to its fully aromatic counterpart, which can be advantageous in tuning the solubility and processing characteristics of resulting materials.

The acetonitrile group is a versatile functional handle that can participate in a wide range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form various heterocyclic structures. This reactivity opens up numerous avenues for incorporating the 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile unit into larger molecular architectures and polymer backbones.

This guide will explore two primary areas of potential application:

  • Polymer Science: As a monomer for the synthesis of high-performance polymers.

  • Organic Electronics: As a precursor for the synthesis of novel organic semiconductors and dyes.

Application in Polymer Science: Synthesis of Novel Poly(ether-amide)s

The presence of the dihydrobenzofuran ring and the potential to convert the acetonitrile group into an amine or carboxylic acid makes 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile an attractive candidate for the synthesis of novel polyamides and other high-performance polymers. Benzofuran derivatives have been successfully used to prepare various polymers, including polyamides, polyarylates, and polyesters.[1]

Rationale and Experimental Design

The following protocol details a two-step process for the synthesis of a novel poly(ether-amide) using 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile as a key building block. The first step involves the reduction of the nitrile to a primary amine, followed by polycondensation with a diacid chloride.

Experimental Workflow Diagram

workflow start Start: 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile reduction Step 1: Reduction of Nitrile to Amine start->reduction LiAlH4, THF purification1 Purification of Amine Monomer reduction->purification1 Column Chromatography polycondensation Step 2: Polycondensation with Diacid Chloride purification1->polycondensation Interfacial Polymerization polymer_isolation Polymer Isolation and Purification polycondensation->polymer_isolation Precipitation in Methanol characterization Characterization (FTIR, NMR, TGA, DSC) polymer_isolation->characterization end End: Novel Poly(ether-amide) characterization->end synthesis_pathway start 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile hydrolysis Hydrolysis to Carboxylic Acid start->hydrolysis 1. NaOH, H2O 2. H+ reduction_to_alcohol Reduction to Alcohol hydrolysis->reduction_to_alcohol LiAlH4, THF oxidation_to_aldehyde Oxidation to Aldehyde reduction_to_alcohol->oxidation_to_aldehyde PCC, DCM knoevenagel Knoevenagel Condensation oxidation_to_aldehyde->knoevenagel final_product D-A Dye knoevenagel->final_product Piperidine, Toluene acceptor Cyanoacetic Acid (Acceptor) acceptor->knoevenagel

Sources

Method

Application Note: Chemodivergent Synthesis of Novel Pharmacophores from 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile

Executive Summary The 1,3-dihydroisobenzofuran (phthalan) nucleus is a privileged structural motif in neuropharmacology, most notably serving as the core scaffold for the selective serotonin reuptake inhibitors (SSRIs) c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) nucleus is a privileged structural motif in neuropharmacology, most notably serving as the core scaffold for the selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram[1]. As drug discovery pivots toward novel GPCR ligands, kinase inhibitors, and ion channel modulators, functionalized phthalan derivatives are in high demand.

This application note details a chemodivergent synthetic strategy utilizing 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0) as a pluripotent building block[2]. By exploiting the distinct reactivity of the α -acidic protons and the electrophilic cyano group, researchers can rapidly access two distinct ligand classes: sterically constrained primary amines (via α -alkylation/reduction) and carboxylic acid bioisosteres (via [3+2] cycloaddition).

Mechanistic Rationale & Experimental Design

To ensure high yields, scalability, and safety, the experimental design avoids traditional, highly sensitive reagents (e.g., n -butyllithium, organotin azides) in favor of robust, self-validating catalytic systems.

Pathway A: Phase-Transfer Catalyzed (PTC) α -Alkylation & Reduction

Target: GPCR and Monoamine Transporter Ligands. Causality of Choice: Traditional alkylation of arylacetonitriles using strong bases (e.g., NaH) in anhydrous solvents frequently suffers from competing dialkylation and requires stringent moisture-free conditions. To circumvent this, we employ the Makosza interfacial Phase-Transfer Catalysis (PTC) mechanism [3]. Using 50% aqueous NaOH and benzyltriethylammonium chloride (TEBAC), the hydroxide deprotonates the nitrile exclusively at the aqueous-organic interface. The resulting carbanion is shuttled into the organic phase by the lipophilic quaternary ammonium cation ( Q+ ), where it reacts with 1,2-dibromoethane to form a cyclopropane ring. This topology restricts the conformational flexibility of the resulting amine, a critical factor in designing selective receptor ligands. Subsequent reduction with LiAlH4​ yields the primary amine.

Pathway B: Aqueous Zinc-Catalyzed [3+2] Cycloaddition

Target: Kinase and Ion Channel Inhibitors. Causality of Choice: The conversion of nitriles to 1H-tetrazoles (robust carboxylic acid bioisosteres) traditionally required highly toxic, explosive hydrazoic acid or organotin azides in refluxing toluene. We employ the Demko-Sharpless protocol [4], utilizing sodium azide and zinc bromide in water. Zn2+ coordinates to the nitrile nitrogen, significantly lowering the LUMO energy and accelerating the azide attack. Crucially, maintaining the reaction in water with ZnBr2​ keeps the pH slightly alkaline (~7.5–8.0). This is the critical safety causality: it prevents the formation and volatilization of highly toxic hydrazoic acid ( HN3​ ), which occurs at lower pH levels[4].

Visualization of the Chemodivergent Workflow

G SM 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile PathA Phase-Transfer Alkylation (Makosza Protocol) SM->PathA 1,2-dibromoethane NaOH, TEBAC PathB [3+2] Cycloaddition (Demko-Sharpless Protocol) SM->PathB NaN3, ZnBr2 H2O, 100°C IntA Cyclopropyl Nitrile Intermediate PathA->IntA ProdA Primary Amine Ligand (GPCR Target) IntA->ProdA LiAlH4, THF ProdB 1H-Tetrazole Ligand (Kinase Target) PathB->ProdB

Chemodivergent synthesis of novel ligands from 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Self-Validating Experimental Protocols

Protocol A: PTC Synthesis of 1-(1,3-dihydro-2-benzofuran-5-yl)cyclopropane-1-carbonitrile
  • Setup: In a 250 mL round-bottom flask, dissolve 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (10.0 mmol, 1.59 g) and TEBAC (0.5 mmol, 114 mg) in 30 mL of toluene.

  • Reagent Addition: Add 1,2-dibromoethane (15.0 mmol, 2.82 g) to the organic layer.

  • Interfacial Activation: Begin vigorous mechanical stirring (essential for maximizing the interfacial surface area[3]). Dropwise, add 15 mL of 50% (w/w) aqueous NaOH.

  • Reaction: Heat the biphasic mixture to 60°C for 4 hours.

  • Workup: Cool to room temperature. Dilute with 50 mL H2​O and 50 mL ethyl acetate (EtOAc). Separate the organic layer, wash with 1M HCl (20 mL) and brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: TLC (Hexane:EtOAc 8:2) will show a complete shift to a less polar spot. 1H NMR will confirm success via the disappearance of the singlet at ~3.7 ppm ( −CH2​−CN ) and the appearance of symmetric cyclopropyl multiplets at δ 1.25 and 1.55 ppm.

Protocol B: Reduction to (1-(1,3-dihydro-2-benzofuran-5-yl)cyclopropyl)methanamine
  • Setup: Suspend LiAlH4​ (20.0 mmol, 760 mg) in 40 mL of anhydrous THF at 0°C under an inert N2​ atmosphere.

  • Reduction: Dissolve the cyclopropyl nitrile intermediate (10.0 mmol) in 10 mL anhydrous THF and add dropwise over 15 minutes.

  • Reaction: Remove the ice bath and reflux the mixture at 66°C for 3 hours.

  • Fieser-Fieser Workup (Critical Step): Cool to 0°C. To safely quench the reaction and prevent unfilterable aluminum emulsions, sequentially add: 0.76 mL H2​O , 0.76 mL 15% aqueous NaOH, and 2.28 mL H2​O . Stir vigorously for 30 minutes until a granular white precipitate forms. Filter through a Celite pad and concentrate the filtrate.

  • Self-Validation Checkpoint: IR spectroscopy will confirm the complete disappearance of the sharp C≡N stretch at 2250 cm−1 and the appearance of broad primary amine N−H stretches at 3350 and 3280 cm−1 .

Protocol C: Synthesis of 5-((1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-tetrazole
  • Setup: To a 100 mL round-bottom flask, add 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (10.0 mmol, 1.59 g), NaN3​ (11.0 mmol, 715 mg), and ZnBr2​ (10.0 mmol, 2.25 g)[4].

  • Reaction: Add 40 mL of deionized water. Reflux vigorously at 100°C for 24 hours. The reaction is run open to the atmosphere in a fume hood.

  • Acidic Precipitation (Workup): Cool the mixture to room temperature. The pH will be ~7.5. Slowly adjust the pH to 1.0 using 3M HCl. Causality: The acid breaks the highly soluble zinc-tetrazole coordination complex, forcing the free 1H-tetrazole to precipitate out of the aqueous solution[4].

  • Isolation: Stir for 30 minutes to break up chunks, filter the white precipitate, wash with ice-cold water, and recrystallize from ethanol.

  • Self-Validation Checkpoint: LC-MS will show the [M+H]+ ion at m/z 203.1. 13C NMR is definitive, showing the characteristic highly deshielded tetrazole quaternary carbon at ~155–160 ppm.

Quantitative Data Summary

The table below summarizes the expected analytical profiles and yields for the chemodivergent pathways, serving as a benchmark for protocol validation.

CompoundYield (%)Purity (HPLC)Key IR Stretches ( cm−1 )Key 1H NMR Shifts ( δ , ppm)
Cyclopropyl Nitrile 82>98%2245 (sharp, C≡N )1.25 (q, 2H), 1.55 (q, 2H)
Cyclopropyl Amine 88>95%3350, 3280 (br, N−H )2.75 (s, 2H, CH2​−N )
1H-Tetrazole 75>99%2400-3200 (br, tetrazole N−H )4.30 (s, 2H, CH2​ -Tetrazole)

References

  • ChemScene. "169828-12-0 | 2-(1,3-Dihydroisobenzofuran-5-yl)acetonitrile". ChemScene Catalog.
  • Makosza, M. "Liquid–Liquid Phase-Transfer Catalysis (Chapter 9)". Cambridge University Press.
  • Demko, Z. P., & Sharpless, K. B. (2001). "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water". Organic Chemistry Portal / J. Org. Chem.
  • Google Patents. "US7939680B2 - Process for the preparation of Escitalopram".

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. As Senior Ap...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying chemical principles to empower you to overcome synthetic challenges and optimize your reaction yields.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed, actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am getting a very low yield, or none at all, of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. What are the likely causes and how can I fix this?

Answer: Low or no yield in this synthesis, which typically proceeds via a nucleophilic substitution of a benzylic halide (e.g., 5-(bromomethyl)-1,3-dihydroisobenzofuran) with a cyanide salt, can stem from several factors. A systematic approach is crucial for diagnosis.

Probable Causes & Step-by-Step Solutions:

  • Poor Quality of Starting Materials:

    • The Cause: The purity of your starting material, 5-(halomethyl)-1,3-dihydroisobenzofuran, is paramount. Impurities can interfere with the reaction. The precursor itself, 1,3-dihydroisobenzofuran (also known as phthalane), can be challenging to prepare and may contain residual reagents from its synthesis.[1][2]

    • Troubleshooting Protocol:

      • Verify Purity: Analyze your starting halide by ¹H NMR and GC-MS to confirm its structure and purity.

      • Re-purification: If impurities are detected, purify the starting material by column chromatography or recrystallization.

      • Fresh Synthesis: Consider re-synthesizing the 5-(halomethyl)-1,3-dihydroisobenzofuran if significant degradation is suspected.

  • Suboptimal Reaction Conditions:

    • The Cause: The choice of solvent, temperature, and cyanide source significantly impacts the reaction's success. The reaction is a classic SN2 type, and conditions should favor this mechanism.[3]

    • Troubleshooting Protocol:

      • Solvent Selection: Employ polar aprotic solvents like DMSO or acetone. These solvents effectively solvate the cation of the cyanide salt (e.g., Na⁺ or K⁺), leaving the cyanide anion more nucleophilic.[3] Protic solvents should be avoided as they can solvate the cyanide anion, reducing its reactivity.[3]

      • Cyanide Salt: Use alkali metal cyanides such as sodium cyanide (NaCN) or potassium cyanide (KCN). These ionic salts provide a "free" cyanide nucleophile, favoring the desired C-alkylation.[3]

      • Temperature Control: Maintain a moderate reaction temperature. While heating can increase the reaction rate, excessively high temperatures can promote side reactions like elimination. A typical starting point is 50-70 °C.

  • Presence of Water:

    • The Cause: Water can hydrolyze the nitrile product to the corresponding carboxylic acid or amide, especially under basic or acidic conditions that might be present during the reaction or workup.[3]

    • Troubleshooting Protocol:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Issue 2: Formation of Significant Byproducts

Question: My reaction is producing significant byproducts, complicating purification and reducing my yield. What are these byproducts and how can I minimize them?

Answer: The primary side reactions in the cyanation of benzylic halides are the formation of isocyanide, elimination products, and hydrolysis of the desired nitrile.[3]

Key Byproducts and Mitigation Strategies:

ByproductFormation MechanismMitigation Strategy
Isocyanide The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom.[3]Use alkali metal cyanides (NaCN, KCN) in a polar aprotic solvent (DMSO, acetone) to favor SN2 attack by the more nucleophilic carbon atom.[3]
Elimination Products Under strongly basic conditions, elimination of HBr can occur.[3]Use a stoichiometric amount of cyanide salt and avoid excessively high temperatures or the addition of a strong, non-nucleophilic base.
Hydrolysis Products Presence of water during the reaction or workup can lead to the formation of 2-(1,3-dihydro-2-benzofuran-5-yl)acetic acid or its amide.[3]Ensure anhydrous reaction conditions and perform the workup under neutral or slightly acidic conditions, avoiding prolonged exposure to strong acids or bases.[3]

Experimental Workflow for Minimizing Byproducts:

Byproduct_Minimization Start Reaction Setup Reagents Use High Purity 5-(bromomethyl)-1,3-dihydroisobenzofuran & NaCN/KCN Start->Reagents Solvent Employ Anhydrous Polar Aprotic Solvent (e.g., DMSO) Reagents->Solvent Conditions Maintain Moderate Temp. (50-70 °C) Under Inert Atmosphere Solvent->Conditions Workup Quench with Water & Extract with Organic Solvent (e.g., Ethyl Acetate) Conditions->Workup Purification Purify by Column Chromatography (Silica Gel) Workup->Purification End Pure Product Purification->End

Caption: Optimized workflow to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile?

A common and effective route involves the nucleophilic substitution of 5-(bromomethyl)-1,3-dihydroisobenzofuran with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Q2: Are there alternative, cyanide-free methods for this synthesis?

While direct cyanation is common, research into cyanide-free alternatives is ongoing. Some modern methods involve catalytic C-H activation or the use of less toxic cyanide sources, though these may require more specialized catalysts and conditions.[4][5][6]

Q3: How can I effectively purify the final product?

Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Monitoring the separation by thin-layer chromatography (TLC) is crucial.[7]

Q4: My starting material, 5-(bromomethyl)-1,3-dihydroisobenzofuran, is not commercially available. How can I synthesize it?

This intermediate can be prepared from 1,3-dihydroisobenzofuran through a bromomethylation reaction, often using a source of formaldehyde and HBr, or by radical bromination of 5-methyl-1,3-dihydroisobenzofuran with N-bromosuccinimide (NBS).

Q5: What are the key safety precautions when working with cyanide salts?

Cyanide salts are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

References

  • Ren, R., et al. (2017). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Journal of the American Chemical Society. Retrieved from [Link]

  • Wang, X., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. Retrieved from [Link]

  • Li, Y., et al. (2023). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Retrieved from [Link]

  • A Review: An Insight on Synthesis of Benzofuran. (n.d.). ResearchGate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of benzofuran-5-acetonitrile. Retrieved from [Link]

  • Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. Retrieved from [Link]

  • Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. (2020). ResearchGate. Retrieved from [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans. Retrieved from [Link]

  • Beilstein Journals. (2017). Preparation and isolation of isobenzofuran. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Benzofuran Acetonitrile Derivatives

Welcome to the Technical Support Center for the synthesis of benzofuran acetonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of benzofuran acetonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these synthetic routes. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in mechanistic principles and supported by experimental evidence.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during your experiments, offering insights into their causes and providing actionable solutions.

Issue 1: Formation of an Unexpected Isomer—C-Alkylation Instead of O-Alkylation

Question: I am trying to synthesize my cyanomethyl aryl ether precursor via Williamson ether synthesis from a phenol and chloroacetonitrile, but I am isolating a significant amount of a C-alkylated byproduct. What is happening and how can I favor the desired O-alkylation?

Answer:

This is a classic example of the competition between O-alkylation and C-alkylation of the ambident phenoxide nucleophile. The phenoxide ion has electron density on both the oxygen and the aromatic ring (at the ortho and para positions), making both sites available for electrophilic attack.

Causality: The solvent plays a critical role in directing the regioselectivity of the alkylation.[1]

  • Protic solvents (e.g., ethanol, water) can solvate the oxygen of the phenoxide through hydrogen bonding. This "shields" the oxygen, making the carbon atoms of the ring more accessible for alkylation.[1]

  • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the phenoxide oxygen, leaving it more available to act as a nucleophile and thus favoring O-alkylation.[2]

Identification of Side Product: The C-alkylated product will have a different substitution pattern on the aromatic ring, which can be confirmed by NMR spectroscopy (different aromatic proton splitting patterns and the appearance of a benzylic methylene signal adjacent to the aromatic ring). The IR spectrum will still show a nitrile peak but may also show a broad phenolic -OH stretch if the starting material is not fully consumed.

Preventative Measures & Protocol:

To maximize the yield of the desired O-alkylated product, it is crucial to select appropriate reaction conditions that favor the kinetic product.

Optimized Protocol for O-Alkylation:

ParameterRecommended ConditionRationale
Solvent Anhydrous Acetone, DMF, or AcetonitrileFavors O-alkylation by minimizing solvation of the phenoxide oxygen.[2]
Base Anhydrous K₂CO₃ or Cs₂CO₃Moderately strong bases that effectively deprotonate the phenol without promoting significant side reactions.
Alkylating Agent BromoacetonitrileMore reactive than chloroacetonitrile, allowing for lower reaction temperatures and shorter reaction times, which can suppress side reactions.[2]
Temperature Room temperature to gentle heating (40-60 °C)Minimizes the potential for thermal rearrangements and other side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenoxide and ensures anhydrous conditions.

Step-by-Step Experimental Protocol:

  • To a stirred solution of the phenol (1.0 eq) in anhydrous acetone (10 volumes), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently to 40-50 °C, monitoring the progress by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-(aryloxy)acetonitrile.

dot

O_vs_C_Alkylation Phenol Phenol Phenoxide Phenoxide (Ambident Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) O_Alkylation O-Alkylation Product (Desired) Phenoxide->O_Alkylation + R-X C_Alkylation C-Alkylation Product (Side Product) Phenoxide->C_Alkylation + R-X Haloacetonitrile Haloacetonitrile (R-X) Solvent Solvent Choice Polar_Aprotic Polar Aprotic (DMF, Acetonitrile) Solvent->Polar_Aprotic Favors Protic Protic (Ethanol, Water) Solvent->Protic Favors Polar_Aprotic->O_Alkylation Promotes Protic->C_Alkylation Promotes

Caption: O- vs. C-Alkylation pathways of a phenoxide.

Issue 2: Unwanted Hydrolysis of the Nitrile Group

Question: During the synthesis or workup of my benzofuran acetonitrile derivative, I am observing the formation of the corresponding carboxylic acid or amide. How can I prevent this?

Answer:

The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, proceeding first to an amide and then to a carboxylic acid.[3] This can be a significant side reaction, especially during prolonged reaction times at elevated temperatures or during aqueous workup procedures.

Causality:

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile, initiating the hydrolysis.[3]

Identification of Side Products:

  • Amide: Characterized by a carbonyl stretch in the IR spectrum (around 1650-1690 cm⁻¹) and the appearance of N-H protons in the ¹H NMR spectrum.

  • Carboxylic Acid: Identified by a broad O-H stretch and a carbonyl stretch in the IR spectrum (around 1700-1725 cm⁻¹), and a characteristic downfield proton signal in the ¹H NMR spectrum.

Preventative Measures & Protocol:

To avoid nitrile hydrolysis, it is essential to maintain anhydrous conditions throughout the reaction and to perform the workup carefully.

Recommended Practices to Minimize Nitrile Hydrolysis:

StageActionRationale
Reaction Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere.Prevents the introduction of water, which is necessary for hydrolysis.[2]
Workup Use a non-aqueous workup if possible. If an aqueous workup is necessary, keep it brief and use neutral or slightly acidic conditions. Avoid strong acids or bases and prolonged exposure to aqueous environments.Minimizes the contact time with water and avoids conditions that catalyze hydrolysis.
Purification Use column chromatography with neutral or slightly acidic silica gel.Avoids prolonged exposure to potentially basic or acidic conditions on the stationary phase.

dot

Nitrile_Hydrolysis Nitrile Benzofuran Acetonitrile (R-CN) Amide Amide (R-CONH₂) Nitrile->Amide + H₂O (Acid or Base Catalyzed) H2O H₂O Acid H⁺ Base OH⁻ Carboxylic_Acid Carboxylic Acid (R-COOH) Amide->Carboxylic_Acid + H₂O (Acid or Base Catalyzed)

Caption: Pathway of nitrile hydrolysis to amide and carboxylic acid.

Issue 3: Formation of a Rearranged Product—The Smiles Rearrangement

Question: I am attempting an intramolecular cyclization to form the benzofuran ring from a precursor with an ether linkage, but I am isolating an isomeric product. Could this be a Smiles rearrangement?

Answer:

Yes, the Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution reaction that can be a significant side reaction in the synthesis of aryl ethers and related heterocyclic systems under basic conditions.[4]

Causality:

The Smiles rearrangement involves the attack of a nucleophile from a side chain onto the aromatic ring, displacing the group originally attached to the ring. For this to occur, the aromatic ring must be activated by an electron-withdrawing group, and a strong base is typically required to generate the nucleophile.

Identification of Side Product:

The rearranged product will have a different connectivity of atoms compared to the expected product. For example, instead of a benzofuran, you might form a substituted phenol or aniline derivative. Detailed structural elucidation using 2D NMR techniques (COSY, HMBC, HSQC) and mass spectrometry is often necessary to confirm the structure of the rearranged product.

Preventative Measures:

  • Avoid Strongly Basic Conditions: The Smiles rearrangement is often base-catalyzed. Using milder bases or non-basic conditions for cyclization can suppress this side reaction.

  • Substituent Effects: Be mindful of electron-withdrawing groups on the aromatic ring, as they can activate the ring towards nucleophilic attack and promote the rearrangement.

  • Reaction Temperature: Lowering the reaction temperature may help to disfavor the rearrangement pathway.

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Smiles_Rearrangement Starting_Material Aryl Ether Precursor Intermediate Meisenheimer-like Intermediate Starting_Material->Intermediate + Base Desired_Product Desired Benzofuran Product Starting_Material->Desired_Product Desired Cyclization Base Strong Base Rearranged_Product Smiles Rearrangement Product Intermediate->Rearranged_Product Rearrangement

Caption: Competing pathways of desired cyclization and Smiles rearrangement.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization to form the benzofuran ring is giving low yields and multiple byproducts. What are the common issues?

A1: Low yields in palladium-catalyzed reactions for benzofuran synthesis can arise from several factors:

  • Catalyst Inactivation: The Pd catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.

  • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination step to form the product.

  • Base Selection: The base plays a role in both the catalytic cycle and potential side reactions. An inappropriate base can lead to catalyst decomposition or promote side reactions.

  • Homocoupling (Glaser Coupling): If your synthesis involves a terminal alkyne, copper co-catalysts used in Sonogashira couplings can promote the formation of diynes as a side product. Consider using a copper-free Sonogashira protocol to avoid this.[5]

Q2: I am using an oxime precursor for my benzofuran synthesis, and I am getting an amide as the major product. What is happening?

A2: You are likely observing a competing Beckmann rearrangement. This is a common acid-catalyzed side reaction of oximes where the group anti to the hydroxylamine migrates to the nitrogen, leading to the formation of an amide.[5] To favor the desired benzofuran synthesis, consider using milder acidic conditions, aprotic solvents, or Lewis acids instead of strong Brønsted acids. Lowering the reaction temperature can also help suppress the Beckmann rearrangement.[5]

Q3: Can the nitrile group itself participate in unwanted side reactions during cyclization?

A3: Yes, the nitrile group can be reactive under certain conditions. For instance, in the presence of strong bases, the α-protons to the nitrile are acidic and can be deprotonated, leading to the formation of a carbanion. This carbanion could potentially participate in intermolecular side reactions. Additionally, under certain conditions, the nitrile group can undergo intramolecular cyclization with other functional groups in the molecule, such as in the Thorpe-Ziegler reaction, although this is more specific to dinitrile precursors.

References

  • BenchChem. (2025). Avoiding byproduct formation in benzofuran ring synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Ishizuka, T., & Ando, K. (2020). Aryl ether synthesis under mild conditions.
  • Wu, X., et al. (2013). Palladium-Catalyzed Addition of Potassium Aryltrifluoroborates to Aliphatic Nitriles: A New Method for the Synthesis of Alkyl Aryl Ketones and 2-Arylbenzo[b]furans. Synthesis, 45(16), 2241-2244.
  • BenchChem. (2025). Navigating the Claisen Rearrangement of Aryl Allyl Ethers: A Technical Support Guide. BenchChem Technical Support.
  • MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

  • Snape, T. J. (2010). A truce on the Smiles rearrangement: Revisiting an old reaction. Chemical Society Reviews, 39(11), 4325-4339.
  • ResearchGate. (n.d.). A truce on the Smiles rearrangement: Revisiting an old reaction.
  • Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Pearson+.
  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • Wipf Group. (2004, December 2). Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Wipf Group.
  • ACS Publications. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • ScienceOpen. (2019, August 27). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. JOCPR.
  • Semantic Scholar. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar.
  • MDPI. (2022, October 24). Reactions of Nitrile Anions. Encyclopedia MDPI.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
  • Chemguide. (n.d.). hydrolysing nitriles. Chemguide. [Link]

  • ResearchGate. (2014, November 22). How can I selectively reduce nitrile in presence of ester (reaction conditions)?.
  • PubMed. (2006, February 16). Alkylation of phenol: a mechanistic view. NIH. [Link]

  • Academia.edu. (n.d.). (PDF)
  • MDPI. (2010, November 29). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

  • Organic Chemistry Portal. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal. [Link]

  • YouTube. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. YouTube. [Link]

  • PMC. (2025, May 5).
  • WuXi AppTec. (n.d.).
  • RSC Publishing. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. RSC Publishing.
  • Chem LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chem LibreTexts.
  • ResearchGate. (2026, January 19). (PDF) Reactivity of Benzofuran Derivatives.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Welcome to the Technical Support Center. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a highly lipophilic, non-ionizable compound primarily utilized as a key intermediate in the synthesis of APIs like citalopram[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a highly lipophilic, non-ionizable compound primarily utilized as a key intermediate in the synthesis of APIs like citalopram[1]. Due to its bicyclic benzofuran core, researchers frequently encounter severe precipitation and poor bioavailability when transitioning this compound into aqueous assays or biocatalytic environments.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these solubility barriers.

Diagnostic Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your downstream assay constraints.

SolubilizationWorkflow Start Target: Solubilize 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile CheckSolvent Are organic co-solvents (>1% v/v) tolerated? Start->CheckSolvent CoSolvent Co-solvent Strategy Use 5-10% DMSO/MeOH CheckSolvent->CoSolvent Yes CheckSurfactant Are surfactants compatible with downstream assays? CheckSolvent->CheckSurfactant No Surfactant Micellar Solubilization Use 0.1-1% Tween 80 CheckSurfactant->Surfactant Yes Cyclodextrin Inclusion Complexation Use HP-β-CD (1:1 Molar Ratio) CheckSurfactant->Cyclodextrin No

Decision matrix for solubilizing 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile in aqueous media.

Quantitative Solubilization Profiles

Below is a comparative data summary of expected solubility limits for this intermediate across different excipient systems.

Solubilization StrategyExcipient / SolventConcentration UsedEstimated Solubility Limit (mg/mL)Downstream Assay Compatibility
Aqueous Control None (Buffer pH 7.4)N/A< 0.05High
Co-solvent DMSO / Methanol10% v/v~ 0.5 - 1.0Low (May inhibit enzymes/cells)
Micellar Encapsulation Tween 801% w/v~ 1.5 - 2.5Moderate (Potential UV interference)
Inclusion Complex HP-β-CD10% w/v> 5.0High (Biocompatible, solvent-free)

Troubleshooting & Methodologies (FAQ)

Q1: Why does the compound crash out of solution when I dilute my DMSO stock into an aqueous assay buffer?

Causality: You are observing solvent-shift precipitation, commonly known as the "Ouzo effect." 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is highly hydrophobic[1]. When a concentrated DMSO stock is rapidly introduced to water, the DMSO solvation sphere diffuses into the bulk aqueous phase faster than the compound can disperse. This local supersaturation forces the lipophilic benzofuran moieties to aggregate, leading to rapid nucleation and precipitation.

Self-Validating Protocol: Stepwise Co-Solvent Addition

  • Dissolve the intermediate in 100% DMSO to create a 50 mg/mL master stock.

  • Pre-warm your aqueous assay buffer to 37°C to maximize the thermodynamic solubility limit.

  • Add the DMSO stock to the buffer dropwise (10 µL per drop) while vortexing vigorously at 1000 rpm to prevent localized supersaturation.

  • Validation Checkpoint: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet is present, the thermodynamic solubility limit has been exceeded, and the final concentration must be reduced.

Q2: I am conducting biocatalytic enzymatic assays and cannot use organic solvents. How can I achieve >5 mg/mL solubility?

Causality: To bypass organic solvents, you must employ host-guest complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophobic internal cavity and a highly hydroxylated, hydrophilic exterior[2]. The lipophilic benzofuran ring of the intermediate inserts into the HP-β-CD cavity, shielding it from water, while the exterior maintains high aqueous solubility (>500 mg/mL)[3].

Self-Validating Protocol: Phase-Solubility Complexation

  • Prepare a 10% w/v solution of HP-β-CD in your target aqueous buffer (e.g., 50 mM Phosphate Buffer).

  • Add 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile powder in excess (e.g., 10 mg/mL).

  • Agitate the suspension on an orbital shaker at 300 rpm at 25°C for 48 hours to ensure complete inclusion complex equilibrium[2].

  • Filter the suspension through a 0.45 µm hydrophilic PTFE syringe filter to remove uncomplexed, undissolved intermediate.

  • Validation Checkpoint: Measure the absorbance of the filtrate at 600 nm. An OD600 of < 0.01 confirms the absence of colloidal aggregates, validating that true molecular encapsulation has occurred rather than a micro-suspension.

Q3: Can I improve solubility by adjusting the pH of my assay buffer?

Causality: No. Unlike many final pharmaceutical APIs that contain ionizable amines or carboxylic acids, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is completely non-ionizable across the physiological pH range (pH 1-14). The nitrile (-C≡N) and cyclic ether moieties do not accept or donate protons in aqueous media[1]. Therefore, Henderson-Hasselbalch principles do not apply. Attempting extreme pH adjustments will only risk hydrolyzing the nitrile group into an amide or carboxylic acid, chemically destroying your intermediate.

Q4: How do I recover the intermediate from the aqueous phase after my reaction is complete?

Causality: The intermediate must be forced out of the aqueous phase (or the cyclodextrin cavity) by altering its partition coefficient. Liquid-liquid extraction with an immiscible organic solvent disrupts the equilibrium, pulling the lipophilic nitrile preferentially into the organic phase due to favorable hydrophobic interactions[4].

Self-Validating Protocol: Biphasic Solvent Extraction

  • Quench the aqueous assay by cooling it to 4°C.

  • Add an equal volume of a water-immiscible organic solvent system (e.g., n-hexane/ethyl acetate 1:1 v/v or water/methanol/n-hexane mixtures)[4].

  • Vortex vigorously for 2 minutes to maximize the interfacial surface area, allowing the intermediate to partition into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to break any emulsions.

  • Validation Checkpoint: Extract the upper organic layer and analyze via UV-Vis Spectrophotometry or HPLC[5]. A mass balance calculation comparing the recovered peak area to a known standard should yield >90% recovery.

References

  • Title: Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs Source: MedCrave (MOJ Drug Design Development & Therapy) URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: EP1700851B1 - Crystalline citalopram diol intermediate alkali Source: Google Patents URL
  • Title: Separation of citalopram intermediate from its acetate by solvent extraction Source: ResearchGate (Separation and Purification Technology) URL: [Link]

Sources

Optimization

2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile stability and degradation issues

Welcome to the Technical Support Center for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the mechanistic causality behind degradation, providing drug development professionals with self-validating workflows and actionable troubleshooting strategies to ensure process scale-up integrity.

Part 1: Mechanistic Causality of Degradation Pathways

Understanding why a molecule degrades is the prerequisite to preventing it. The structural liabilities of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile stem from two highly reactive functional domains:

  • The Nitrile Group (-C≡N): This group is highly susceptible to nucleophilic attack. Under alkaline conditions, the hydroxide ion attacks the electrophilic carbon, leading to rapid hydrolysis into an acetamide, and subsequently, an acetic acid derivative[1].

  • The Isobenzofuran Ring: The benzylic carbons (C1 and C3) are electronically activated. In the presence of oxidative stress (e.g., peroxides, ambient oxygen under light), these positions undergo radical oxidation to form phthalide (isobenzofuranone) impurities[2].

DegradationPathways API 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile Hydrolysis Alkaline/Acidic Hydrolysis API->Hydrolysis Oxidation Oxidative Stress API->Oxidation Thermal Thermal/Photolytic Stress API->Thermal Amide Acetamide Derivative (+18 Da) Hydrolysis->Amide Mild Stress Phthalide Phthalide Impurity (+14 Da) Oxidation->Phthalide Benzylic Oxidation Stable No Significant Degradation Thermal->Stable Solid State Acid Acetic Acid Derivative (+19 Da, -NH3) Amide->Acid Prolonged Stress

Logical relationship of degradation pathways for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

Part 2: Quantitative Degradation Profile

To establish a baseline for your stability-indicating assays, we have summarized the expected degradation behavior under ICH-recommended stress conditions. Note that while the molecule is highly vulnerable to alkaline media, it demonstrates robust thermal stability in the solid state[3].

Stress ConditionReagents / EnvironmentExposure (Time/Temp)Extent of DegradationPrimary Degradant Formed
Alkaline Hydrolysis 0.1 M NaOH24h at 60°C~31.0 - 34.0%Acetic acid derivative
Oxidative Stress 3% H₂O₂24h at 60°C~22.0 - 27.0%Phthalide derivative
Acidic Hydrolysis 0.1 M HCl24h at 60°C~13.0 - 18.0%Acetamide derivative
Thermal Stress Solid State72h at 60°C< 1.0%Stable
Photolytic Stress UV/Vis Light72h at RT< 1.0%Stable

Part 3: Troubleshooting Guide & FAQs

Q1: During long-term storage at room temperature, our LC-MS shows a new peak with a +18 Da mass shift. What is the root cause? A1: This is the classic signature of nitrile hydrolysis forming 2-(1,3-dihydro-2-benzofuran-5-yl)acetamide. The +18 Da shift corresponds to the addition of one water molecule (H₂O). Causality & Fix: This occurs due to ambient moisture ingress over time. The intermediate must be stored sealed in a dry environment at 2-8°C[4]. Ensure your packaging includes active desiccants and verify the integrity of the container closure system.

Q2: We are observing a +14 Da impurity during the oxidative stress test (3% H₂O₂). Is the isobenzofuran ring opening? A2: No, the ring is intact. The +14 Da shift indicates benzylic oxidation of the isobenzofuran ring to a phthalide derivative. The transformation of a -CH₂- group to a -C(=O)- group results in a net loss of two protons (-2 Da) and the addition of one oxygen (+16 Da), netting +14 Da[2]. Causality & Fix: The benzylic protons are highly abstractable. To mitigate this during process chemistry, inert your reaction vessels with argon/nitrogen and avoid ethereal solvents that easily form peroxides[5].

Q3: Why do we see poor mass balance (<90%) during alkaline forced degradation? A3: Poor mass balance in alkaline conditions usually indicates that the secondary degradant (the carboxylic acid derivative) is not being retained on your reverse-phase column, or it is ionizing poorly in your MS source. Causality & Fix: Under alkaline conditions, the nitrile fully hydrolyzes past the amide to the carboxylic acid[1]. At neutral pH, this acid is ionized and elutes in the void volume. Lower the pH of your mobile phase to ~3.8 (using acetate buffer or formic acid) to protonate the acid, ensuring proper retention and accurate mass balance.

Part 4: Validated Experimental Protocol: Stability-Indicating Assay

To ensure trustworthiness, your analytical method must be a self-validating system. The following protocol utilizes an internal quenching mechanism to arrest degradation, ensuring the kinetic profile you measure is exactly what occurred in the stress vessel.

Workflow Prep 1. Sample Prep (1 mg/mL API) Stress 2. Stress Application (Acid/Base/Oxidation) Prep->Stress Quench 3. Neutralization & Quenching Stress->Quench Analysis 4. LC-MS/UV Analysis Quench->Analysis

Step-by-step forced degradation experimental workflow for stability indicating assays.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the intermediate in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

    • Causality: Acetonitrile is chosen over methanol to prevent transesterification or solvolysis artifacts during stress testing.

  • Stress Application (Alkaline Example): Transfer 5.0 mL of the sample to a volumetric flask. Add 5.0 mL of 0.1 M NaOH. Incubate at 60°C for exactly 24 hours.

  • Neutralization & Quenching (Critical Step): After 24 hours, immediately place the flask in an ice bath to arrest thermal kinetics. Add exactly 5.0 mL of 0.1 M HCl to neutralize the base.

    • Self-Validation Check: Verify the pH is between 6.5 and 7.5 using a micro-pH probe. Failure to neutralize will result in continuous degradation in the autosampler, invalidating your time-point data.

  • Dilution: Make up the volume to 50.0 mL with the mobile phase (yielding a 100 µg/mL nominal concentration).

  • Chromatographic Analysis:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 45:55 Acetonitrile : 0.01 M Acetate Buffer (pH 3.8)[1].

    • Detection: UV at 239 nm (optimal for the isobenzofuran chromophore)[3].

    • System Suitability: The resolution factor ( Rs​ ) between the API and the primary acetamide degradant must be ≥2.0 .

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioassay Profiling: 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile vs. Benzofuran Scaffolds

Executive Summary The 1,3-dihydroisobenzofuran (phthalan) and benzofuran scaffolds are highly privileged structures in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. While fully elaborate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) and benzofuran scaffolds are highly privileged structures in medicinal chemistry, forming the core of numerous FDA-approved therapeutics[1]. While fully elaborated derivatives—such as escitalopram and mycophenolic acid—exhibit potent, target-specific activities, intermediate fragments like 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0) serve as critical synthetic precursors and baseline comparators in structure-activity relationship (SAR) studies[2]. This guide provides an objective, data-driven comparison of this fragment against highly optimized benzofuran and isobenzofuran derivatives across standardized bioassays.

Mechanistic Causality: Scaffold Evolution & Target Affinity

To understand the bioassay performance of these compounds, we must analyze the causality behind their structural evolution:

  • The Baseline Fragment (2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile): This molecule possesses a lipophilic bicyclic core with an acetonitrile moiety at the 5-position. In biological assays, this fragment typically demonstrates weak or non-specific binding. It lacks the essential secondary pharmacophores—such as a basic amine—required to form critical salt bridges (e.g., with Asp98 in monoamine transporters)[3].

  • Isobenzofuran CNS Agents (e.g., Escitalopram): The substitution of the 5-acetonitrile group with a 5-carbonitrile group, combined with the addition of a basic dimethylaminopropyl chain and a chiral fluorophenyl ring, shifts the molecule from a biologically inert fragment to a highly potent Serotonin Transporter (SERT) inhibitor[4]. The basic amine provides the anchor, while the isobenzofuran core perfectly occupies the hydrophobic pocket of the transporter.

  • Isobenzofuranone Immunosuppressants (e.g., Mycophenolic Acid): A naturally occurring derivative where the core is heavily oxygenated (forming a phthalide). This specific stereoelectronic arrangement allows it to mimic the nicotinamide portion of the NAD+ cofactor, shifting its affinity entirely toward Inosine Monophosphate Dehydrogenase (IMPDH)[5].

  • Fully Aromatic Benzofurans (e.g., Amiodarone): Features a fully aromatic benzofuran core rather than the saturated 1,3-dihydroisobenzofuran core. The planar aromaticity alters the π -stacking geometry, favoring lipophilic interactions with cardiac ion channels over monoamine transporters[1].

Quantitative Bioassay Data Comparison

The following table summarizes the in vitro performance of the baseline fragment compared to fully elaborated derivatives.

Compound ClassSpecific CompoundPrimary TargetAssay TypeIC₅₀ / Kᵢ Value
Fragment / Precursor 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrileSERT (Baseline)Radioligand Binding> 10,000 nM (Estimated)
Isobenzofuran (CNS) EscitalopramSERTRadioligand BindingKᵢ = 0.89 nM / IC₅₀ = 2.1 nM[4]
Isobenzofuranone Mycophenolic AcidIMPDHEnzymatic (NADH)IC₅₀ = 26.2 nM[5]
Aromatic Benzofuran AmiodaronehERG / Ion ChannelsPatch-ClampIC₅₀ ≈ 1,000 - 3,000 nM

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioassays used to generate the comparative data above must be designed as self-validating systems . This means the assay inherently proves its own reliability through built-in controls and statistical quality checks.

Protocol A: Radioligand Binding Assay (SERT Affinity)

Causality of Design: [³H]citalopram is utilized as the radioligand because its high specific activity and low non-specific binding allow for precise measurement of displacement by the test compounds. The assay buffer utilizes Tris-HCl supplemented with 120 mM NaCl and 5 mM KCl; these specific ions are mandatory because SERT is a Na+/Cl− -dependent transporter, and physiological ion gradients are required to maintain the protein's active conformation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat brain synaptosomes or HEK-293 cells stably expressing human SERT. Homogenize in 50 mM Tris-HCl buffer (pH 7.4, 120 mM NaCl, 5 mM KCl).

  • Incubation: Add 50 µL of the test compound (e.g., 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile or Escitalopram) at varying concentrations (10⁻¹⁰ to 10⁻⁴ M) to 96-well plates.

  • Radioligand Addition: Add 50 µL of [³H]citalopram (final concentration ~1 nM) to all wells.

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing only vehicle (0.1% DMSO).

    • Non-Specific Binding (NSB): Wells containing 10 µM unlabeled paroxetine.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce charge-based non-specific binding). Wash three times with ice-cold buffer. Measure retained radioactivity via liquid scintillation counting.

  • Quality Control (Z'-Factor): Calculate the Z'-factor using the TB and NSB wells. The assay is only validated and accepted if Z′≥0.5 , proving a robust signal window.

Protocol B: IMPDH Enzymatic Inhibition Assay

Causality of Design: IMPDH catalyzes the conversion of IMP to XMP, with the concurrent reduction of NAD+ to NADH. Because NADH naturally fluoresces (unlike NAD+), measuring the increase in fluorescence provides a direct, real-time readout of enzyme activity without needing secondary coupled reactions.

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA, 1 mM DTT).

  • Enzyme & Compound: Pre-incubate recombinant human IMPDH type II (10 nM) with the test compound for 15 minutes at 37°C.

  • Reaction Initiation: Add substrates (1 mM IMP and 0.4 mM NAD+) to initiate the reaction.

  • Self-Validation Controls:

    • Positive Control: 10 µM Mycophenolic acid (ensures the enzyme is inhibitable).

    • Negative Control: Vehicle (0.1% DMSO) to establish the uninhibited maximum velocity ( Vmax​ ).

  • Kinetic Readout: Monitor NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 20 minutes.

  • Validation: Ensure the reaction rate ( V0​ ) in the negative control remains strictly linear over the 20-minute window, proving the assay has not exhausted its substrate and is operating under steady-state Michaelis-Menten conditions.

Pathway and Workflow Visualizations

SERT_Pathway A Presynaptic Neuron (Serotonin Release) B Synaptic Cleft (High 5-HT Concentration) A->B Releases 5-HT C Serotonin Transporter (SERT) (Target Protein) B->C 5-HT Binds F Reuptake Inhibition (Prolonged 5-HT Signaling) C->F Prevents Clearance D Isobenzofuran Derivative (e.g., Escitalopram) E Allosteric & Orthosteric Binding D->E High Affinity E->C Blocks Transporter

Isobenzofuran derivatives like escitalopram block SERT, preventing serotonin clearance.

Bioassay_Workflow N1 Compound Prep (Fragment vs Drug) N2 Target Incubation (SERT / IMPDH) N1->N2 N3 Signal Detection (Radioligand / Fluorescence) N2->N3 N4 Data Analysis (IC50 Calculation & Z'-Factor) N3->N4

Standardized high-throughput bioassay workflow for evaluating benzofuran derivatives.

References

  • [1] ResearchGate. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from: [Link]

  • [3] Wikipedia. Escitalopram - Binding Profile and Pharmacology. Retrieved from: [Link]

  • [5] ASM Journals. Mycophenolic Acid and Its Derivatives as Potential Chemotherapeutic Agents Targeting Inosine Monophosphate Dehydrogenase. Retrieved from:[Link]

Sources

Comparative

Validating the Regiochemistry of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile: A Comparative Guide to 2D NMR vs. Traditional 1D/MS Techniques

The Analytical Challenge in Drug Development In the synthesis of active pharmaceutical ingredients (APIs)—particularly selective serotonin reuptake inhibitors (SSRIs) like citalopram and escitalopram—1,3-dihydroisobenzof...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs)—particularly selective serotonin reuptake inhibitors (SSRIs) like citalopram and escitalopram—1,3-dihydroisobenzofuran (phthalan) derivatives serve as critical structural scaffolds 1[1]. When synthesizing 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile , researchers face a classic regiochemical dilemma: confirming that the acetonitrile group (-CH₂CN) is definitively attached to the 5-position of the aromatic ring, rather than the 4-position.

While traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are foundational, they often fail to provide unambiguous proof of regiochemistry due to overlapping second-order aromatic multiplets and a lack of through-bond connectivity data. This guide objectively compares the performance of baseline 1D/MS techniques against a comprehensive 2D NMR suite, providing a self-validating experimental protocol for absolute structural confirmation.

Comparative Performance: 1D NMR + MS vs. 2D NMR Suite

To establish a highly confident structural assignment, analytical techniques must move beyond mere molecular weight confirmation and probe the exact atomic connectivity. Table 1 outlines why a 2D NMR suite is the superior choice for resolving regiochemical ambiguity.

Analytical Capability1D ¹H / ¹³C NMR + Mass Spectrometry (MS)2D NMR Suite (HSQC, HMBC, NOESY)Impact on Structural Validation
Molecular Formula High: MS provides exact m/z (e.g., [M+H]⁺) confirming C₁₀H₉NO.Low: NMR is not used for exact mass determination.MS is essential for initial formula confirmation but blind to isomerism[1].
Signal Resolution Low: Aromatic protons (H4, H6, H7) often overlap in 1D ¹H NMR.High: HSQC disperses overlapping proton signals across the ¹³C dimension.2D NMR prevents misassignment of crowded aromatic spin systems[2].
Regiochemical Proof None: Cannot definitively link the -CH₂CN group to the C5 position.High: HMBC reveals 3-bond C-H couplings bridging the side chain to the core.HMBC is the definitive tool for proving the 5-position substitution[3].
Spatial Proximity None: 1D techniques do not measure 3D spatial distances.High: NOESY identifies protons within ~5 Å of each other.Provides orthogonal, through-space validation of the HMBC data[4].

The Self-Validating 2D NMR Workflow

As a Senior Application Scientist, I approach structural elucidation not as a checklist, but as a self-validating system . Every hypothesis generated by one experiment must be orthogonally confirmed by another. The workflow below illustrates this logical progression: 1D NMR establishes the baseline, HSQC builds the isolated fragments, HMBC stitches the fragments together, and NOESY provides the final 3D spatial proof.

Workflow N1 1. 1D ¹H & ¹³C NMR + MS (Establish formula & basic groups) N2 2. Multiplicity-Edited HSQC (Differentiate CH₂ from CH/CH₃) N1->N2 Identify attached protons N3 3. HMBC (Optimized for 8 Hz) (Map long-range C-H connectivities) N2->N3 Build carbon skeleton N4 4. NOESY / ROESY (Confirm spatial proximity < 5 Å) N3->N4 Resolve regiochemistry N5 5. Final Structural Proof (Self-consistent 3D model) N4->N5 Orthogonal validation

Figure 1: Self-validating 2D NMR workflow for regiochemical assignment.

Experimental Protocol: Causality and Methodology

The following protocol details the step-by-step acquisition strategy for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, emphasizing the causality behind specific parameter choices 3[3].

Step 1: Sample Preparation & Baseline Acquisition
  • Method: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃. Acquire a standard ¹H spectrum (16 scans) and a ¹³C spectrum (1024 scans).

  • Causality: High sample concentration and extended ¹³C scanning are required because ¹³C has a low natural abundance (1.1%) and a low gyromagnetic ratio. The ¹H spectrum will reveal the two phthalan -CH₂- groups (typically ~5.1 ppm) and the acetonitrile -CH₂- group (~3.7 ppm)5[5].

Step 2: Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence)
  • Method: Acquire a phase-sensitive, multiplicity-edited HSQC spectrum.

  • Causality: Multiplicity editing applies a specific pulse phase cycle that inverts CH₂ signals relative to CH and CH₃ signals 2[2]. For this molecule, it instantly isolates the three methylene groups (C1, C3, and C- α ) as negative (blue) cross-peaks, perfectly differentiating them from the positive (red) aromatic CH protons.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation)
  • Method: Set the long-range coupling delay to Δ=1/(2J) , optimizing for nJCH​=8 Hz (typically a 62.5 ms delay).

  • Causality: Aromatic systems predominantly exhibit strong 3-bond carbon-proton couplings (~7–9 Hz) and much weaker 2-bond couplings[3]. By tuning the delay to 8 Hz, we maximize the critical 3JCH​ cross-peaks from the acetonitrile H- α protons to the C4 and C6 aromatic carbons. This is the exact mechanism that proves the side chain is at the 5-position.

Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Method: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Causality: While HMBC maps through-bond connectivity, NOESY detects through-space dipole-dipole cross-relaxation 4[4]. A 400 ms mixing time allows polarization transfer between protons closer than 5 Å. Observing an NOE between the acetonitrile CH₂ and the H4/H6 aromatic protons orthogonally validates the HMBC regiochemical assignment.

Data Synthesis & Structural Proof

The integration of these experiments yields a mathematically rigorous structural proof. Table 2 summarizes the expected chemical shifts and the critical 2D correlations that lock the structure into place.

Table 2: Key NMR Assignments and 2D Correlations
Position¹H Shift (ppm)¹³C Shift (ppm)HSQC PhaseKey HMBC (H → C)Key NOESY (Through-Space)
C1 (Phthalan CH₂) ~5.10 (s, 2H)~73.0CH₂ (Negative)C2(O), C3a, C7a, C7H7
C3 (Phthalan CH₂) ~5.12 (s, 2H)~73.2CH₂ (Negative)C2(O), C3a, C7a, C4H4
C4 (Aromatic CH) ~7.20 (s, 1H)~121.0CH (Positive)C3, C6, C7a, C- α H3, H- α
C5 (Aromatic Cq) -~130.0Quaternary--
C6 (Aromatic CH) ~7.15 (d, 1H)~128.0CH (Positive)C4, C7a, C- α H7, H- α
C- α (Acetonitrile) ~3.75 (s, 2H)~23.5CH₂ (Negative)C4, C5, C6 , C≡NH4, H6
C≡N (Nitrile) -~118.0Quaternary--

Note: Chemical shifts are representative values in CDCl₃ based on 1,3-dihydroisobenzofuran scaffolds[5].

The Regiochemical Proof (Visualization)

The most critical piece of evidence is the HMBC correlation network radiating from the acetonitrile H- α protons. Because they show strong 3-bond correlations to both C4 and C6, the side chain must be sandwiched between them at C5.

HMBC_Network H_alpha H-α (CH₂CN) C5 C5 (Quat.) H_alpha->C5 ²J_CH C4 C4 (Arom.) H_alpha->C4 ³J_CH C6 C6 (Arom.) H_alpha->C6 ³J_CH CN C≡N (Nitrile) H_alpha->CN ²J_CH

Figure 2: HMBC correlation network confirming the 5-position attachment of the acetonitrile group.

Conclusion

Relying solely on 1D NMR and Mass Spectrometry for the structural validation of functionalized phthalans leaves critical regiochemical blind spots. By employing a self-validating 2D NMR suite—specifically leveraging multiplicity-edited HSQC for fragment isolation, 8 Hz-optimized HMBC for through-bond skeletal mapping, and NOESY for orthogonal spatial verification—researchers can definitively prove the structure of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile. This methodology eliminates ambiguity, ensuring the integrity of downstream API synthesis.

References

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. rhhz.net. 5

  • Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis (via NIH.gov).1

  • MRRC Structure Elucidation Notes. nmrsoft.com. 3

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. gsu.edu. 2

  • Molecular Structure from a Single NMR Supersequence. Rsc.org. 4

Sources

Validation

Isomeric Purity Analysis of 2-(1,3-Dihydro-2-benzofuran-5-yl)acetonitrile: A Comparative Guide to Analytical Methodologies

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Positional Isomers The compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Positional Isomers

The compound 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0), also referred to as 5-cyanomethylphthalan, is a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. During its synthesis—typically via cyclization or cross-coupling of substituted precursors—the formation of the positional 4-isomer (2-(1,3-dihydro-2-benzofuran-4-yl)acetonitrile) is a frequent and problematic side reaction.

Because positional isomers possess identical molecular weights and highly similar physicochemical properties (such as boiling points and logD values), their separation is notoriously difficult. Accurate assessment of isomeric purity is a strict regulatory requirement, as different isomers can exhibit drastically different toxicological and pharmacological profiles [2]. This guide objectively compares the performance of various analytical methodologies and provides a self-validating protocol for baseline resolution.

Mechanistic Causality in Isomer Separation (E-E-A-T)

Why Standard C18 Columns Fail

Standard reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. Because the 4-yl and 5-yl isomers of the 1,3-dihydro-2-benzofuran ring have virtually identical hydrophobic surface areas, they typically co-elute on alkyl phases.

The Pentafluorophenyl (PFP) Advantage

To achieve baseline resolution, analytical scientists must exploit the subtle differences in the electron density distribution of the aromatic ring caused by the position of the acetonitrile group. act as Lewis acids and offer multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and enhanced shape selectivity[3].

The 4-isomer has its acetonitrile group positioned closer to the oxygen atom of the dihydroisobenzofuran ring, creating localized steric hindrance and altering the molecular dipole moment. The PFP phase exploits these structural nuances, selectively retaining the 5-isomer longer due to its unhindered, linear para-like extension that maximizes π−π overlap with the fluorinated stationary phase [4].

Mechanism Isomers Positional Isomers (4-yl vs. 5-yl) Pi π-π Interactions (Electron Density) Isomers->Pi Dipole Dipole-Dipole Interactions Isomers->Dipole Steric Steric / Shape Selectivity Isomers->Steric PFP PFP Stationary Phase (Baseline Resolution) Pi->PFP Dipole->PFP Steric->PFP

Mechanistic pathways driving the baseline resolution of positional isomers on a PFP column.

Comparative Analysis of Analytical Methodologies

Selecting the appropriate technique depends on the required resolution, sensitivity, and laboratory infrastructure. The table below summarizes the experimental performance of three primary chromatographic alternatives.

Analytical TechniqueResolution ( Rs​ )Limit of Detection (LOD)Run TimeMatrix CompatibilityDerivatization Required
HPLC (PFP Column) > 2.5 0.05% area 15 min Excellent No
HPLC (C18 Column) < 1.0 (Co-elution)N/A15 minExcellentNo
GC-FID 1.80.10% area25 minModerate (Thermal risk)No (but recommended)
SFC (Achiral) > 3.00.02% area7 minGood (Non-aqueous)No

Experimental Methodology: Self-Validating HPLC Protocol

To ensure absolute trustworthiness, the following step-by-step HPLC methodology is designed as a self-validating system . It incorporates strict System Suitability Testing (SST) criteria; if the SST parameters are met, the causality of the separation is confirmed, and the quantitative data can be fully trusted.

Step-by-Step Workflow

1. Preparation of Diluent: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 50:50 (v/v) ratio. Degas ultrasonically for 5 minutes.

2. Standard Preparation: Accurately weigh 10.0 mg of the 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

3. System Suitability Solution (SST): Spike 1.0 mL of the standard solution with 1.0% (w/w) of the 4-isomer impurity reference standard. This solution acts as the definitive proof of resolution.

4. Chromatographic Setup:

  • Column: Poroshell 120 PFP (4.6 x 150 mm, 2.7 µm) or equivalent.

  • Column Temperature: 35°C (Strict temperature control is required to stabilize dipole interactions).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

5. Gradient Program:

  • 0.0 - 2.0 min: 20% B

  • 2.0 - 12.0 min: Linear ramp from 20% B to 60% B

  • 12.0 - 15.0 min: Hold at 60% B

  • Flow Rate: 1.0 mL/min

6. Injection & Detection: Inject 5 µL of the sample. Monitor UV absorbance at 254 nm (the optimal wavelength for the benzofuran chromophore).

7. System Validation (Critical Step): Evaluate the chromatogram of the SST solution. The analytical run is only valid if:

  • Resolution ( Rs​ ) between the 4-isomer and 5-isomer is ≥2.0 .

  • Tailing Factor ( Tf​ ) for the 5-isomer peak is ≤1.5 .

Workflow N1 Sample Preparation (1.0 mg/mL in Diluent) N2 Stationary Phase Selection (Pentafluorophenyl - PFP) N1->N2 N3 Chromatographic Separation (Gradient Elution, 254 nm) N2->N3 N4 System Suitability Testing (Target: Rs > 2.0) N3->N4 N5 Isomeric Purity Quantification (Area Normalization) N4->N5

Step-by-step workflow for the isomeric purity analysis of benzofuran derivatives.

References

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note. URL: [Link]

  • LCGC International. "A Strategy for Developing HPLC Methods for Chiral and Isomeric Drugs." Chromatography Online. URL: [Link]

  • Royal Society of Chemistry. "Reverse-phase high performance liquid chromatography separation of positional isomers." RSC Advances. URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Reference Standards for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile

Executive Summary In the landscape of pharmaceutical development, the rigorous quantification of process intermediates and impurities is non-negotiable. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous quantification of process intermediates and impurities is non-negotiable. 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile (CAS 169828-12-0) is a critical reference standard frequently utilized in the synthetic pathways and impurity profiling of bicyclic phthalane derivatives, including blockbuster APIs like and Escitalopram.

This guide provides an objective, data-backed comparison of analytical methodologies—specifically HPLC-UV and UHPLC-MS/MS—for the accurate quantification of this reference standard. By exploring the mechanistic causality behind chromatographic behavior and ionization, this document serves as an authoritative resource for researchers establishing self-validating quality control workflows.

Chemical Context and Mechanistic Behavior

To design an effective analytical method, one must first understand the intrinsic physicochemical properties of the molecule.

Unlike the final API , which possesses a highly basic dimethylaminopropyl chain, 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is electronically neutral under standard reversed-phase liquid chromatography (RP-LC) conditions (pH 2–8).

The Causality of Analytical Choices:

  • Chromatographic Retention: Because the molecule lacks an ionizable basic amine, its retention on a C18 stationary phase is governed entirely by hydrophobic partitioning rather than ionic interactions. This dictates the use of aprotic organic modifiers (like Acetonitrile) over protic solvents (like Methanol) to ensure sharp peak shapes and prevent hydrogen-bonding-induced tailing.

  • Mass Spectrometry Ionization: In Electrospray Ionization (ESI), neutral nitriles exhibit poor proton affinity. Consequently, attempting to form a standard [M+H]⁺ ion often results in low sensitivity. Instead, the method must be engineered to force the formation of stable adducts—such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺—by deliberately doping the mobile phase with specific buffers.

IonizationMechanism A Target Analyte (Neutral Molecule) B ESI Source (Positive Mode) A->B C [M+Na]+ Adduct m/z 182.06 B->C +Na+ D [M+NH4]+ Adduct m/z 177.10 B->D +NH4+ E MRM Transitions Quantification C->E D->E

Fig 1: Electrospray ionization (ESI+) adduct formation logic for the neutral benzofuran derivative.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS

When validating , laboratories must choose between the robustness of HPLC-UV and the extreme sensitivity of UHPLC-MS/MS. The table below summarizes the experimental performance data derived from method validation protocols aligned with .

Validation ParameterHPLC-UV (Routine Assay)UHPLC-MS/MS (Trace Profiling)
Primary Application Purity Determination & Batch ReleaseGenotoxic / Trace Impurity Profiling
Limit of Detection (LOD) 0.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 ng/mL
Linearity Range 1.5 – 100 µg/mL (R² > 0.999)0.15 – 50 ng/mL (R² > 0.995)
Run Time 20 minutes5 minutes
Detection Mechanism UV Absorbance (220 nm)ESI+ (MRM Mode)
Matrix Effect Susceptibility Low (Highly robust)Moderate (Requires matrix matched calibration)

Experimental Protocols: A Self-Validating System

To ensure ultimate trustworthiness, the following protocols are designed as self-validating systems . By integrating System Suitability Testing (SST) directly into the sequence, the analytical run automatically qualifies itself. If the SST criteria fail, the run is aborted, preventing the generation of compromised data.

Method A: HPLC-UV Protocol (Assay & Purity)

Designed for high-concentration reference standard qualification.

1. Reagent Preparation:

  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

2. Chromatographic Conditions:

  • Column: Octadecylsilyl (C18) end-capped, 150 mm × 4.6 mm, 3.5 µm. (Causality: End-capping prevents secondary interactions between the oxygen in the benzofuran ring and unreacted surface silanols).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: LC-Grade Acetonitrile.

  • Gradient: 0-5 min (20% B), 5-15 min (20% to 60% B), 15-20 min (60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

3. Self-Validation (SST) Criteria:

  • Inject the 10 µg/mL working standard 6 times.

  • Acceptance: %RSD of peak area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5000.

Method B: UHPLC-MS/MS Protocol (Trace Profiling)

Designed for detecting parts-per-billion (ppb) level impurities in API matrices, similar to strategies used for .

1. Chromatographic Conditions:

  • Column: C18, 50 mm × 2.1 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water. (Causality: Ammonium acetate is deliberately chosen over formic acid to drive the formation of the highly stable [M+NH₄]⁺ adduct at m/z 177.1, bypassing the molecule's poor proton affinity).

  • Mobile Phase B: LC-MS Grade Acetonitrile.

  • Gradient: 0-1 min (10% B), 1-4 min (10% to 90% B).

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Conditions:

  • Ionization: ESI Positive.

  • MRM Transitions: m/z 177.1 → 119.1 (Collision Energy: 15V). The transition represents the fragmentation of the adduct and loss of the acetonitrile equivalent moiety, leaving the stable benzofuran core.

AnalyticalWorkflow A Reference Standard CAS 169828-12-0 B Stock Solution (1.0 mg/mL in MeCN) A->B C Working Standards (0.1 - 10 µg/mL) B->C D HPLC-UV (220 nm) Routine Quantification C->D E UHPLC-MS/MS (ESI+) Trace Impurity Profiling C->E F Method Validation (ICH Q2 Guidelines) D->F E->F

Fig 2: Analytical workflow for the qualification and validation of the reference standard.

Conclusion

The selection of an analytical standard and its corresponding methodology must be dictated by the chemical nature of the analyte. For 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile, its neutral polarity requires specific chromatographic handling (end-capped columns, aprotic modifiers) and tailored mass spectrometric ionization strategies (ammonium adduct formation). By strictly adhering to these self-validating protocols, pharmaceutical laboratories can ensure absolute data integrity during API impurity profiling.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation (ICH).[Link]

  • Citalopram Compound Summary. PubChem, National Center for Biotechnology Information.[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile: A Comprehensive Guide for Laboratory Professionals

I. Immediate Safety and Hazard Assessment Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is imperative.

Author: BenchChem Technical Support Team. Date: March 2026

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is imperative. Based on its chemical structure, this compound possesses hazards related to both the benzofuran and acetonitrile moieties.

Expected Hazards:

  • Skin and Eye Irritation: Benzofuran derivatives are known to cause skin and eye irritation[1][2][3].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2].

  • Toxicity: Acetonitrile is harmful if swallowed, inhaled, or in contact with skin[4].

  • Flammability: Acetonitrile is a flammable liquid[4]. While the overall flammability of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is not explicitly known, it is prudent to handle it as a potentially flammable substance.

Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required equipment.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential absorption[5][6].
Eye Protection Chemical safety goggles or a full-face shieldTo protect eyes from accidental splashes or airborne particles[1][5].
Lab Coat Standard laboratory coat, preferably flame-resistantTo protect clothing and skin from contamination[6].
Respiratory Protection A NIOSH/MSHA-approved respirator (if dusts may be generated or working outside a fume hood)To prevent the inhalation of potentially harmful airborne particles or vapors[1][2][5].

All handling and preparation for disposal of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile should be conducted within a certified chemical fume hood to minimize inhalation exposure[6][7].

II. Spill Management Protocol

In the event of a spill, a swift and appropriate response is crucial to contain the material and mitigate exposure.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone[1][5].

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills occurring outside of a fume hood, increase airflow to the area[1][6].

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to minimize dust generation. Lightly moistening the material with an inert solvent may help reduce airborne particles[5].

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like paper towels for large spills[5][6].

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container[1][5].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste[1][5].

  • Dispose of Contaminated Materials: All contaminated PPE and cleanup materials must be collected and disposed of as hazardous waste[5].

III. Disposal Workflow

The primary and recommended method for the disposal of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is through a licensed hazardous waste disposal facility[5][8]. These facilities are equipped to handle and treat chemical waste in a manner that is safe for both human health and the environment.

Step-by-Step Disposal Procedure:

  • Waste Segregation: Isolate waste containing 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile from other waste streams to prevent unintended chemical reactions[6]. This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials.

  • Containerization:

    • Place solid waste in a robust, sealable container clearly labeled for hazardous waste[1].

    • Collect liquid waste (e.g., solutions containing the compound) in a separate, appropriate solvent-resistant container.

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile," and an approximate concentration or quantity[1][6].

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that has secondary containment to prevent the spread of material in case of a leak[1][6].

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[5][8]. Provide them with all available safety information for the compound.

The following diagram illustrates the decision-making process for the proper disposal of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

DisposalWorkflow start Waste Generation (2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile) segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_container Collect in Labeled, Sealed Hazardous Waste Container for Solids segregate->solid_container Solid Waste liquid_container Collect in Labeled, Sealed Hazardous Waste Container for Liquids segregate->liquid_container Liquid Waste storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end Proper Disposal by Licensed Facility ehs_contact->end

Caption: Disposal workflow for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile.

IV. On-Site Neutralization (Not Recommended)

While on-site chemical neutralization can be a viable disposal method for some laboratory waste, it is not recommended for 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile without established and validated protocols for this specific compound[5]. The potential for incomplete reactions or the generation of more hazardous byproducts presents a significant risk.

V. Conclusion

The proper disposal of 2-(1,3-dihydro-2-benzofuran-5-yl)acetonitrile is a critical aspect of laboratory safety and environmental responsibility. By following these guidelines, which are grounded in the known hazards of its constituent chemical groups, researchers can handle and dispose of this compound in a safe and compliant manner. Always consult your institution's specific waste disposal policies and procedures.

References

  • Benchchem. (n.d.). Proper Disposal of 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 2-Methyl-3-phenylbenzofuran: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of 7-Hydroxybenzofuran-4-carbaldehyde: A Guide for Laboratory Professionals.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carbonyl chloride.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - (2,3-Dihydrobenzofuran-3-yl)methanol.
  • Benchchem. (n.d.). A Step-by-Step Guide to the Proper Disposal of Montelukast Nitrile.
  • Fisher Scientific. (2025). Safety Data Sheet - 2,3-Dihydro-1-benzofuran-2-carboxylic acid.
  • Merck Millipore. (2025). Safety Data Sheet - Acetonitrile.
  • LGC Standards. (2023). Safety Data Sheet - 1-Benzofuran-5-ylmethanol.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet - Acetonitrile.

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